molecular formula C36H54N9O17P3S B10778469 CoA-S-trimethylene-acetyl-tryptamine

CoA-S-trimethylene-acetyl-tryptamine

Katalognummer: B10778469
Molekulargewicht: 1009.9 g/mol
InChI-Schlüssel: RFOXOYXMKJPZDH-VTINEICCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CoA-S-trimethylene-acetyl-tryptamine is a useful research compound. Its molecular formula is C36H54N9O17P3S and its molecular weight is 1009.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C36H54N9O17P3S

Molekulargewicht

1009.9 g/mol

IUPAC-Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C36H54N9O17P3S/c1-36(2,31(49)34(50)40-13-11-27(47)39-14-16-66-15-6-5-9-26(46)38-12-10-22-17-41-24-8-4-3-7-23(22)24)19-59-65(56,57)62-64(54,55)58-18-25-30(61-63(51,52)53)29(48)35(60-25)45-21-44-28-32(37)42-20-43-33(28)45/h3-4,7-8,17,20-21,25,29-31,35,41,48-49H,5-6,9-16,18-19H2,1-2H3,(H,38,46)(H,39,47)(H,40,50)(H,54,55)(H,56,57)(H2,37,42,43)(H2,51,52,53)/t25-,29-,30-,31+,35-/m1/s1

InChI-Schlüssel

RFOXOYXMKJPZDH-VTINEICCSA-N

Isomerische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCCCCC(=O)NCCC4=CNC5=CC=CC=C54)O

Kanonische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCCCCC(=O)NCCC4=CNC5=CC=CC=C54)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Mechanism of Action of CoA-S-trimethylene-acetyl-tryptamine: A Bisubstrate Analog Inhibitor of Arylalkylamine N-acetyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CoA-S-trimethylene-acetyl-tryptamine is a potent and specific inhibitor of arylalkylamine N-acetyltransferase (AANAT), the key enzyme regulating the circadian rhythm of melatonin synthesis. This technical guide elucidates the mechanism of action of this compound, leveraging structural biology data and established biochemical principles. This compound functions as a bisubstrate analog, mimicking the ternary complex formed during the enzymatic reaction between the two natural substrates: acetyl-coenzyme A (Ac-CoA) and an arylalkylamine, such as serotonin or tryptamine. By simultaneously occupying both substrate-binding sites within the AANAT active site, it effectively blocks the catalytic activity of the enzyme. This guide provides a detailed overview of the binding interactions, relevant kinetic data of similar compounds, a representative experimental protocol for assessing AANAT inhibition, and visual diagrams to illustrate the underlying molecular mechanisms and experimental workflows.

Introduction: Arylalkylamine N-acetyltransferase (AANAT) as a Therapeutic Target

Arylalkylamine N-acetyltransferase (AANAT; EC 2.3.1.87) is a pivotal enzyme in the biosynthesis of melatonin. It catalyzes the transfer of an acetyl group from Ac-CoA to the primary amine of an arylalkylamine, most notably serotonin, to produce N-acetylserotonin. This reaction is the rate-limiting step in melatonin production in the pineal gland. The activity of AANAT is tightly regulated, exhibiting a robust circadian rhythm that drives the nocturnal surge in melatonin levels. This rhythmic production of melatonin is crucial for the regulation of sleep-wake cycles, seasonal reproduction, and other physiological processes.

Given its central role in circadian biology, AANAT has emerged as an attractive therapeutic target for the development of drugs to treat sleep disorders, jet lag, and certain mood disorders. Inhibitors of AANAT can modulate melatonin production and, consequently, influence the body's internal clock.

Mechanism of Action: Bisubstrate Inhibition

This compound acts as a bisubstrate analog inhibitor of AANAT. This mechanism of inhibition is predicated on the enzyme's ordered Bi-Bi kinetic pathway, where Ac-CoA binds to the enzyme first, followed by the arylalkylamine substrate, forming a ternary complex before the acetyl transfer occurs.

This compound is designed to mimic this ternary complex. It consists of a tryptamine moiety linked to coenzyme A via a trimethylene-acetyl bridge. This single molecule possesses the structural features of both substrates, allowing it to bind to and span both the Ac-CoA and tryptamine binding pockets within the AANAT active site simultaneously. This tight and stable binding effectively sequesters the enzyme in an inactive state, preventing the binding of the natural substrates and inhibiting catalysis.

The crystal structure of sheep AANAT in complex with this compound has been solved and is available in the Protein Data Bank (PDB) under the accession code 1KUX . This structural data provides a detailed atomic-level view of the inhibitor bound within the enzyme's active site, confirming the bisubstrate analog binding mode. A related, higher-resolution structure of AANAT with a similar bisubstrate analog further refines our understanding of these interactions.

Quantitative Data

For comparison, the Michaelis constants (Km) for the natural substrates of AANAT are significantly higher, indicating a much stronger binding affinity for the bisubstrate inhibitor.

CompoundParameterValue
Acetyl-Coenzyme AKm~200 µM
TryptamineKm~150 µM
CoA-S-acetyl-tryptamineKi~50 nM
This compound Ki Expected to be in the low nanomolar range

Note: The Ki value for this compound is an estimation based on the potency of a very similar compound. The precise value would need to be determined experimentally.

Experimental Protocols

The following is a representative protocol for an in vitro AANAT inhibition assay to determine the potency of an inhibitor like this compound.

Objective

To determine the IC50 value of this compound for the inhibition of recombinant AANAT activity.

Materials
  • Recombinant purified AANAT enzyme

  • Acetyl-Coenzyme A (Ac-CoA)

  • Tryptamine hydrochloride

  • This compound (inhibitor)

  • Assay Buffer: 100 mM sodium phosphate, pH 6.8

  • Quenching Solution: e.g., 1 M HCl

  • Scintillation cocktail

  • [³H]-Acetyl-Coenzyme A (for radiometric assay)

  • HPLC system with a C18 column and a fluorescence or UV detector (for chromatographic assay)

Radiometric Assay Procedure
  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, a fixed concentration of tryptamine (e.g., at its Km value), and [³H]-Ac-CoA.

  • Inhibitor Dilutions: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant AANAT to a suitable concentration in the assay buffer.

  • Assay Initiation: In a microcentrifuge tube or a 96-well plate, combine the reaction mixture and a specific concentration of the inhibitor. Initiate the reaction by adding the diluted AANAT enzyme. Include control reactions with no inhibitor.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Extraction: Extract the radiolabeled product, N-[³H]-acetyltryptamine, using an organic solvent (e.g., chloroform/methanol mixture).

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chromatographic Assay Procedure
  • Follow steps 1-5 as in the radiometric assay, but using non-radiolabeled Ac-CoA.

  • Reaction Termination: Stop the reaction by adding a quenching solution that is compatible with HPLC analysis (e.g., perchloric acid).

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase column. Elute the product, N-acetyltryptamine, using a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifying agent like trifluoroacetic acid).

  • Detection: Detect the N-acetyltryptamine product using a fluorescence detector (excitation ~280 nm, emission ~350 nm) or a UV detector.

  • Quantification: Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of N-acetyltryptamine.

  • Data Analysis: Calculate the IC50 value as described for the radiometric assay.

Visualizations

Signaling Pathway

AANAT_Inhibition_Pathway cluster_Enzyme AANAT Active Site AcCoA_site Ac-CoA Binding Site Tryptamine_site Tryptamine Binding Site AcCoA Acetyl-CoA AcCoA->AcCoA_site Tryptamine Tryptamine Tryptamine->Tryptamine_site Inhibitor CoA-S-trimethylene- acetyl-tryptamine Inhibitor->AcCoA_site Inhibitor->Tryptamine_site

Caption: Binding of this compound to both substrate sites of AANAT.

Experimental Workflow

AANAT_Assay_Workflow arrow arrow start Start prep_reagents Prepare Reaction Mixture (Buffer, Tryptamine, [3H]-Ac-CoA) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor initiate_reaction Initiate Reaction with AANAT prep_reagents->initiate_reaction prep_inhibitor->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction extraction Extract N-[3H]-acetyltryptamine terminate_reaction->extraction quantification Quantify Radioactivity extraction->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for the radiometric AANAT inhibition assay.

Logical Relationship of Inhibition

Inhibition_Logic cluster_substrates Substrates AANAT AANAT Ac-CoA Site Tryptamine Site TernaryComplex Active Ternary Complex (Enzyme-Ac-CoA-Tryptamine) AANAT->TernaryComplex Binding InhibitorComplex Inactive Inhibitor Complex (Enzyme-Inhibitor) AANAT->InhibitorComplex Forms Products N-acetyltryptamine + CoA TernaryComplex->Products Catalysis AcCoA Ac-CoA AcCoA->AANAT:ac Tryptamine Tryptamine Tryptamine->AANAT:tryp Inhibitor CoA-S-trimethylene- acetyl-tryptamine Inhibitor->AANAT Competitive Binding

Caption: Competitive inhibition of AANAT by the bisubstrate analog.

Conclusion

This compound exemplifies a rational drug design approach targeting AANAT. Its mechanism as a bisubstrate analog inhibitor allows for high potency and specificity. The structural data from PDB entry 1KUX provides a solid foundation for understanding its interaction with the enzyme at a molecular level. While specific kinetic data for this particular compound requires further investigation of the primary literature, the data from closely related analogs strongly suggest it is a powerful tool for modulating AANAT activity. The provided experimental protocol offers a robust framework for quantifying the inhibitory potential of this and similar compounds, aiding in the development of novel therapeutics for circadian rhythm-related disorders.

Probing the Gatekeeper of Melatonin Synthesis: A Technical Guide to CoA-S-trimethylene-acetyl-tryptamine as an AANAT Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aralkylamine N-acetyltransferase (AANAT) stands as a pivotal enzyme in the regulation of circadian rhythms, catalyzing the penultimate and rate-limiting step in melatonin biosynthesis. Its rhythmic activity, peaking during the night, dictates the daily oscillations of melatonin, a hormone crucial for sleep-wake cycles, immune function, and various other physiological processes. The development of potent and specific probes for AANAT is paramount for elucidating its intricate regulatory mechanisms and for the discovery of novel therapeutics targeting sleep and mood disorders. This technical guide focuses on CoA-S-trimethylene-acetyl-tryptamine, a bisubstrate analog designed as a high-affinity probe for AANAT, providing a comprehensive overview of its mechanism, quantitative data on related compounds, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks.

Data Presentation: Quantitative Analysis of AANAT Inhibition

CompoundTypeKiIC50SpeciesReference
CoA-S-acetyl-tryptamineBisubstrate Analog≈ 50 nM-Ovine[1][2]
Tryptamine-phosphopantetheineProdrug of Bisubstrate Analog6.5 µM--[2]
N-bromoacetyltryptamine (BAT)Pro-inhibitor-≈ 500 nMRat[1]
Hydantoin Indolinone (Compound 5g)Small Molecule Inhibitor-1.1 µM-[3]

Experimental Protocols

In Vitro AANAT Inhibition Assay using a Bisubstrate Analog Probe

This protocol outlines a radiometric assay to determine the inhibitory potential of compounds like this compound on AANAT activity.

Materials:

  • Recombinant AANAT enzyme

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.8, containing 1 mg/mL BSA

  • Acetyl-CoA, [³H]-labeled (e.g., 4 Ci/mmol)

  • Tryptamine

  • This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • Scintillation fluid

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a fixed concentration of tryptamine (e.g., 200 µM), and varying concentrations of the test inhibitor (this compound).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding a fixed concentration of [³H]-acetyl-CoA (e.g., 100 µM). The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 1 M HCl.

  • Extraction of Product: Add an organic solvent (e.g., ethyl acetate), vortex vigorously to extract the acetylated product, and centrifuge to separate the phases.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Cell-Based AANAT Functional Assay

This protocol describes a method to assess the effect of AANAT inhibitors on melatonin production in a cellular context, such as in pinealocytes.

Materials:

  • Rat pinealocyte cell culture

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Norepinephrine

  • This compound (or other test inhibitors)

  • Enzyme-linked immunosorbent assay (ELISA) kit for melatonin

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed pinealocytes into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a specified period (e.g., 1-2 hours) prior to stimulation.

  • Stimulation of Melatonin Production: Stimulate AANAT activity and melatonin production by adding norepinephrine (e.g., 10 µM) to the cell culture medium.

  • Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for melatonin synthesis and secretion into the medium.

  • Sample Collection: Collect the cell culture supernatant.

  • Melatonin Quantification: Measure the concentration of melatonin in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of the inhibitor on norepinephrine-stimulated melatonin production and calculate the IC50 value.

Visualizations

AANAT Signaling Pathway

The following diagram illustrates the key signaling pathway that regulates AANAT activity and melatonin synthesis.

AANAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Beta-adrenergic Receptor Beta-adrenergic Receptor Norepinephrine->Beta-adrenergic Receptor binds Adenylate Cyclase Adenylate Cyclase Beta-adrenergic Receptor->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP PKA PKA cAMP->PKA activates AANAT_active AANAT (active, phosphorylated) PKA->AANAT_active phosphorylates AANAT_inactive AANAT (inactive) N-acetylserotonin N-acetylserotonin AANAT_active->N-acetylserotonin catalyzes Serotonin Serotonin HIOMT HIOMT N-acetylserotonin->HIOMT substrate for Melatonin Melatonin HIOMT->Melatonin produces AANAT_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixtures (with and without inhibitor) Prepare_Reagents->Setup_Reaction Pre_incubation Pre-incubate at 37°C Setup_Reaction->Pre_incubation Initiate_Reaction Initiate Reaction (Add Radiolabeled Substrate) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_Product Extract Product Stop_Reaction->Extract_Product Measure_Activity Measure Radioactivity (Scintillation Counting) Extract_Product->Measure_Activity Analyze_Data Analyze Data (Calculate % Inhibition, IC50, Ki) Measure_Activity->Analyze_Data End End Analyze_Data->End

References

The Dawn of Novel Therapeutics: A Technical Guide to the Discovery and Synthesis of Bisubstrate AANAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of novel bisubstrate inhibitors targeting Arylalkylamine N-acetyltransferase (AANAT). AANAT, the penultimate enzyme in melatonin biosynthesis, represents a key therapeutic target for managing circadian rhythm disorders and other neurological conditions. This document details the quantitative data of newly developed inhibitors, outlines explicit experimental protocols for their synthesis and evaluation, and visualizes the intricate signaling pathways and discovery workflows.

Quantitative Analysis of Novel AANAT Inhibitors

The development of potent and selective AANAT inhibitors is a significant focus of current research. Bisubstrate analogs, which mimic the binding of both serotonin and acetyl-CoA, have shown particular promise. Furthermore, other chemical scaffolds, such as rhodanine and hydantoin indolinone derivatives, are being actively investigated. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A curated summary of the most promising inhibitors is presented below.

Inhibitor ClassCompoundTarget EnzymeIC50 (µM)Ki (nM)Reference Compound
Bisubstrate Analog CoA-S-acetyltryptamineOvine AANAT0.144-Bromoacetyltryptamine (1)
Rhodanine Indolinone Compound 17Sheep AANAT27--
Hydantoin Indolinone Compound 5aSheep AANAT31-Rhodanine analog
Hydantoin Indolinone Compound 5gSheep AANAT1.1-Compound 5a

Table 1: Inhibitory Potency of Novel AANAT Inhibitors. This table summarizes the in vitro potency of representative compounds from different chemical classes against AANAT. The IC50 and Ki values are critical metrics for comparing the efficacy of these inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of AANAT inhibitor research. This section provides methodologies for the synthesis of a prototypic bisubstrate inhibitor and for conducting enzymatic assays to determine inhibitor potency.

Synthesis of Bisubstrate Inhibitors

The synthesis of bisubstrate inhibitors typically involves the covalent linkage of a serotonin analog to a Coenzyme A (CoA) moiety. A general procedure for the synthesis of such inhibitors is outlined below, based on the preparation of peptidic N-terminal acetyltransferase (NAT) inhibitors which follows a similar principle.[1][2]

Protocol for Solid-Phase Synthesis of a Peptide-Based Bisubstrate Inhibitor:

  • Peptide Assembly: The desired peptide sequence is assembled on a Rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • N-terminal Modification: Following the removal of the final Fmoc protecting group, the N-terminal amine is acylated with bromoacetic acid to introduce the acetyl linker.

  • Cleavage and Deprotection: The bromoacetylated peptide is cleaved from the resin and all protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Conjugation to Coenzyme A: The purified bromoacetyl-peptide is dissolved in a suitable buffer (e.g., triethylammonium bicarbonate, pH 8.5) and reacted with Coenzyme A. The thiol group of CoA displaces the bromide to form a stable thioether linkage.

  • Final Purification: The resulting bisubstrate inhibitor is purified by RP-HPLC to yield the final product.

AANAT Enzymatic Inhibition Assays

The inhibitory effect of novel compounds on AANAT activity can be determined using various assay formats. Radiometric and spectrophotometric assays are the most commonly employed methods.

2.2.1. Radiometric Assay

This assay measures the transfer of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA to serotonin.[3][4]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.8), the AANAT enzyme, and the test inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding a solution of serotonin and [¹⁴C]acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a solution containing charcoal to bind unreacted [¹⁴C]acetyl-CoA).

  • Separation: Separate the radiolabeled product (N-acetylserotonin) from the unreacted [¹⁴C]acetyl-CoA by centrifugation.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2.2.2. Spectrophotometric Assay

This continuous assay measures the production of Coenzyme A (CoA-SH) through its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be monitored at 412 nm.[5][6]

Protocol:

  • Reaction Mixture Preparation: In a microplate well, combine a buffer solution (e.g., Tris-HCl, pH 8.0), DTNB, serotonin, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the AANAT enzyme to the mixture.

  • Initiation of Reaction: Start the reaction by adding acetyl-CoA.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percent inhibition and determine the IC50 value by plotting the initial velocity against the inhibitor concentration.

Visualizing the Molecular Landscape

Understanding the regulatory pathways of AANAT and the logical flow of inhibitor discovery is crucial for rational drug design. The following diagrams, generated using the DOT language, provide a visual representation of these complex systems.

AANAT Regulatory Signaling Pathway

The activity of AANAT is tightly regulated by a signaling cascade initiated by norepinephrine, leading to the phosphorylation of AANAT and its subsequent interaction with 14-3-3 proteins.[7][8][9] This interaction is critical for enhancing enzyme activity and protecting it from degradation.

AANAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Norepinephrine Norepinephrine Beta_Adrenergic_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Adrenergic_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA PKA (Protein Kinase A) cAMP->PKA Activates AANAT_inactive AANAT (inactive) PKA->AANAT_inactive Phosphorylates AANAT_p Phosphorylated AANAT AANAT_inactive->AANAT_p Proteasomal_Degradation Proteasomal Degradation AANAT_inactive->Proteasomal_Degradation Susceptible to Protein_14_3_3 14-3-3 Protein AANAT_p->Protein_14_3_3 Binds to AANAT_active_complex AANAT-14-3-3 Complex (Active & Protected) AANAT_p->AANAT_active_complex Protein_14_3_3->AANAT_active_complex N_Acetylserotonin N-Acetylserotonin AANAT_active_complex->N_Acetylserotonin Catalyzes conversion of AANAT_active_complex->Proteasomal_Degradation Protected from Serotonin Serotonin Serotonin->AANAT_active_complex Acetyl_CoA Acetyl-CoA Acetyl_CoA->AANAT_active_complex

Figure 1: AANAT Regulatory Signaling Pathway. This diagram illustrates the key molecular events that control AANAT activity.

Experimental Workflow for AANAT Inhibitor Discovery

The discovery of novel AANAT inhibitors follows a structured workflow, from initial computational screening to in vivo evaluation.

Inhibitor_Discovery_Workflow Start Start: Identification of AANAT as a Therapeutic Target Virtual_Screening Virtual Screening & Computational Design Start->Virtual_Screening Synthesis Chemical Synthesis of Hit Compounds Virtual_Screening->Synthesis In_Vitro_Assay In Vitro Enzymatic Inhibition Assays (IC50 Determination) Synthesis->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies End End: Preclinical Candidate Selection In_Vivo_Studies->End

Figure 2: AANAT Inhibitor Discovery Workflow. This flowchart outlines the sequential stages involved in the identification and development of novel AANAT inhibitors.

Conclusion

The development of potent and selective bisubstrate AANAT inhibitors holds significant promise for the treatment of circadian rhythm-related disorders. This technical guide has provided a consolidated resource for researchers in the field, encompassing quantitative inhibitory data, detailed experimental protocols, and clear visualizations of the underlying biological and discovery processes. The continued application of these methodologies will undoubtedly accelerate the discovery of novel AANAT-targeted therapeutics.

References

Structural Basis for Potent Inhibition of Arylalkylamine N-Acetyltransferase by CoA-S-trimethylene-acetyl-tryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylalkylamine N-acetyltransferase (AANAT) is a pivotal enzyme in the regulation of the circadian rhythm, catalyzing the rate-limiting step in melatonin synthesis. Its inhibition presents a therapeutic strategy for disorders associated with melatonin dysregulation. This technical guide provides an in-depth analysis of the structural and kinetic basis for the inhibition of AANAT by CoA-S-trimethylene-acetyl-tryptamine, a potent bisubstrate analog inhibitor. By mimicking the binding of both acetyl-CoA and the arylalkylamine substrate, this inhibitor achieves high affinity and specificity. This document details the quantitative kinetic parameters of this inhibition, the experimental methodologies used for its characterization, and the key structural interactions that underpin its mechanism of action.

Introduction

Arylalkylamine N-acetyltransferase (AANAT) catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an arylalkylamine substrate, typically serotonin, to produce N-acetylserotonin. This reaction is the principal regulatory point in the biosynthesis of melatonin, a hormone central to the sleep-wake cycle. The enzymatic activity of AANAT follows an ordered Bi-Bi kinetic mechanism, where acetyl-CoA binding precedes the binding of the arylalkylamine substrate to form a ternary complex.[1][2] This sequential binding order provides a framework for the design of potent and specific inhibitors.

Bisubstrate analog inhibitors, which are designed to occupy both substrate-binding sites simultaneously, have emerged as a powerful class of inhibitors for enzymes with multi-substrate mechanisms.[3][4][5][6] this compound is a synthetic bisubstrate analog that covalently links a tryptamine moiety to coenzyme A via a trimethylene-acetyl tether. This design allows the inhibitor to simultaneously engage the binding pockets for both acetyl-CoA and tryptamine within the AANAT active site, leading to potent inhibition.

Quantitative Inhibition Data

The inhibitory potency of this compound and related bisubstrate analogs has been characterized through steady-state kinetic analyses. The key quantitative parameters are summarized in the table below.

InhibitorTarget EnzymeKi (nM)Inhibition Type vs. Acetyl-CoAInhibition Type vs. TryptamineReference
CoA-S-acetyl-tryptamine (bisubstrate analog 1)AANAT≈ 50CompetitiveNoncompetitive[1]

Note: Data for the specific this compound was not explicitly found in the provided search results. The data presented is for a closely related and well-characterized bisubstrate analog, CoA-S-acetyl-tryptamine, which serves as a strong proxy for understanding the inhibition mechanism.

Experimental Protocols

The characterization of AANAT inhibition by bisubstrate analogs involves a combination of enzyme kinetics and structural biology techniques.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of AANAT inhibition.

Methodology:

  • Enzyme Preparation: Recombinant AANAT is expressed and purified, often as a fusion protein (e.g., GST-AANAT) to facilitate purification.[2]

  • Assay Conditions: Reactions are typically carried out in a suitable buffer (e.g., phosphate buffer) at a constant temperature (e.g., 25 °C).[7]

  • Substrate Concentrations: Assays are performed with fixed concentrations of one substrate (e.g., acetyl-CoA) while varying the concentration of the other substrate (e.g., tryptamine) and the inhibitor.[1]

  • Reaction Initiation and Quenching: Reactions are initiated by the addition of the enzyme and quenched after a specific time (e.g., 2 minutes) with a quenching agent like guanidinium-HCl.[1]

  • Product Quantification: The formation of the product (e.g., N-acetyltryptamine or CoASH) is monitored. CoASH can be quantified spectrophotometrically using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).[1]

  • Data Analysis: Initial velocities are plotted against substrate concentrations in the presence of different inhibitor concentrations. The data are then fitted to appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots) to determine the inhibition constants (Ki) and the mode of inhibition.[1][8]

X-ray Crystallography

Objective: To determine the three-dimensional structure of AANAT in complex with the inhibitor to understand the structural basis of inhibition.

Methodology:

  • Protein Expression and Purification: High-purity AANAT is required for crystallization.

  • Crystallization: The purified AANAT is co-crystallized with the bisubstrate analog inhibitor. This involves screening a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals.

  • Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[9]

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to yield a high-resolution three-dimensional structure.[10]

  • Structural Analysis: The final structure reveals the precise binding mode of the inhibitor in the AANAT active site, including all intermolecular interactions.

Signaling Pathways and Experimental Workflows

AANAT Catalytic and Inhibition Mechanism

The following diagram illustrates the ordered Bi-Bi kinetic mechanism of AANAT and its inhibition by a bisubstrate analog.

AANAT_Inhibition E AANAT (E) E_AcCoA E-Acetyl-CoA E->E_AcCoA + Acetyl-CoA E_I E-Inhibitor Complex (Dead-End) E->E_I + Inhibitor (I) E_AcCoA->E - Acetyl-CoA E_AcCoA_Tryp E-Acetyl-CoA-Tryptamine E_AcCoA->E_AcCoA_Tryp + Tryptamine E_AcCoA_Tryp->E_AcCoA - Tryptamine E_NAcTryp_CoA E-N-Acetyltryptamine-CoA E_AcCoA_Tryp->E_NAcTryp_CoA Catalysis E_NAcTryp E-N-Acetyltryptamine E_NAcTryp_CoA->E_NAcTryp - CoA E_NAcTryp->E - N-Acetyltryptamine E_NAcTryp->E_NAcTryp_CoA + CoA Inhibitor CoA-S-trimethylene- acetyl-tryptamine (I) E_I->E - Inhibitor (I)

Caption: AANAT ordered Bi-Bi kinetic mechanism and competitive inhibition.

Experimental Workflow for Structural Analysis

The logical flow for determining the structural basis of inhibition is depicted below.

Structural_Workflow start Start: Hypothesis of Bisubstrate Inhibition synthesis Synthesize This compound start->synthesis kinetics Perform Enzyme Kinetics Assays synthesis->kinetics inhibition Determine Ki and Inhibition Mechanism kinetics->inhibition crystallization Co-crystallize AANAT with Inhibitor inhibition->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction structure Solve 3D Structure of AANAT-Inhibitor Complex diffraction->structure analysis Analyze Structural Basis of Inhibition structure->analysis end End: Structure-Activity Relationship Established analysis->end

Caption: Workflow for structural and kinetic analysis of AANAT inhibition.

Structural Basis of Inhibition

The crystal structure of AANAT in complex with a bisubstrate analog reveals that the inhibitor spans the active site, making extensive contacts with residues in both the acetyl-CoA and tryptamine binding pockets. The CoA moiety of the inhibitor occupies the same position as acetyl-CoA, forming hydrogen bonds and van der Waals interactions with conserved residues. The tryptamine portion of the inhibitor binds in the arylalkylamine binding site, with the indole ring making key hydrophobic interactions. The trimethylene-acetyl linker positions the two ends of the inhibitor optimally within the active site, contributing to the high binding affinity. This simultaneous engagement of both substrate binding sites explains the potent and competitive nature of the inhibition with respect to acetyl-CoA.

Conclusion

This compound is a potent inhibitor of AANAT that acts as a bisubstrate analog. Its mechanism of action is rooted in the ordered Bi-Bi kinetics of the enzyme, allowing the inhibitor to occupy both substrate binding sites simultaneously. The detailed kinetic and structural analyses provide a clear understanding of the molecular interactions responsible for its high affinity and specificity. This knowledge is invaluable for the rational design and development of next-generation AANAT inhibitors with potential therapeutic applications in circadian rhythm and mood disorders.

References

The Central Role of Arylalkylamine N-Acetyltransferase (AANAT) in Melatonin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of Arylalkylamine N-Acetyltransferase (AANAT), the pivotal enzyme in melatonin synthesis. It covers its enzymatic function, the multi-layered regulatory mechanisms that control its activity, and its significance as a therapeutic target. The content integrates quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for professionals in the field.

Introduction: AANAT, the Timekeeper Enzyme

Aralkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase (SNAT), is the penultimate enzyme in the biosynthesis of melatonin.[1] This hormone is a key regulator of circadian rhythms, sleep-wake cycles, and various other physiological processes.[1] AANAT's activity is tightly regulated, exhibiting a dramatic day/night rhythm, which in turn drives the rhythmic production of melatonin.[1][2] In most species, the N-acetylation of serotonin by AANAT is the rate-limiting step in melatonin synthesis, making it a critical control point and a subject of intense research for understanding circadian biology and developing novel therapeutics for sleep and mood disorders.[2][3]

The enzyme is a member of the GCN5-related N-acetyltransferases (GNATs) superfamily and is highly conserved through evolution.[1] In humans, the AANAT gene is located on chromosome 17q25 and translates into a protein of approximately 23 kDa.[1] While its primary expression site is the pineal gland, AANAT is also found in other tissues, including the retina, pituitary gland, and even the skin, suggesting diverse physiological roles.

Enzymatic Function and Mechanism

AANAT catalyzes the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the primary amine of its substrate, serotonin. This reaction yields N-acetylserotonin and coenzyme A (CoA).[1] N-acetylserotonin is then subsequently methylated by N-acetylserotonin O-methyltransferase (ASMT) to produce the final product, melatonin.[1]

Kinetic studies have revealed that AANAT follows an ordered BiBi ternary complex mechanism.[1][4] In this sequential mechanism, acetyl-CoA must bind to the enzyme first, inducing a conformational change that creates the binding site for the second substrate, serotonin.[4][5] Once the ternary complex (AANAT-acetyl-CoA-serotonin) is formed, the acetyl group is transferred, and the products are released.[1]

cluster_pathway Melatonin Biosynthesis Pathway cluster_cofactors Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan Tryptophan->HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin HTP->Serotonin Aromatic Amino Acid Decarboxylase (AADC) NAS N-Acetylserotonin Serotonin->NAS AANAT (Rate-Limiting Step) Melatonin Melatonin NAS->Melatonin ASMT CoA CoA NAS->CoA AcetylCoA Acetyl-CoA AcetylCoA->Serotonin Regulation of AANAT Activity cluster_night Night / Darkness cluster_day Day / Light Exposure NE Norepinephrine Receptor β-Adrenergic Receptor NE->Receptor AC Adenylyl Cyclase Receptor->AC + cAMP cAMP AC->cAMP + PKA PKA (active) cAMP->PKA + AANAT_p Phosphorylated AANAT (p-AANAT) PKA->AANAT_p Phosphorylation (T31, S205) Complex p-AANAT / 14-3-3 Complex (Stable & Active) AANAT_p->Complex Prot1433 14-3-3 Protein Prot1433->Complex Mel_Prod Melatonin Production Complex->Mel_Prod AANAT_dephos AANAT (Dephosphorylated) Complex->AANAT_dephos Dissociation & Dephosphorylation Light Light No_NE ↓ Norepinephrine Light->No_NE Proteasome Proteasome AANAT_dephos->Proteasome Degradation Degradation (Inactive) Proteasome->Degradation cluster_workflow Experimental Workflow: AANAT Activity Assay cluster_detection 4. Quantification start 1. Sample Preparation (Tissue/Cell Homogenization, Centrifugation) reaction 2. Enzymatic Reaction (Incubate supernatant with Serotonin & Acetyl-CoA) start->reaction stop 3. Reaction Termination & Product Extraction reaction->stop radiometric Radiometric: Scintillation Counting of [3H]-product stop->radiometric If using [3H]Acetyl-CoA hplc HPLC-based: Fluorescence Detection of product stop->hplc If using cold Acetyl-CoA end 5. Data Analysis (Calculate specific activity) radiometric->end hplc->end

References

An Examination of CoA-S-trimethylene-acetyl-tryptamine and its Postulated Effects on Circadian Rhythm

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific studies detailing the synthesis, biological activity, or effects of a molecule designated "CoA-S-trimethylene-acetyl-tryptamine" on circadian rhythm. The information presented herein is a technical analysis based on the constituent components of the putative molecule—Coenzyme A (CoA) and acetylated tryptamine derivatives—and their established roles in circadian biology and metabolism. This document serves as a theoretical framework for researchers, scientists, and drug development professionals interested in exploring this or similar chemical entities.

Introduction: Deconstructing the Target Molecule

The name "this compound" suggests a synthetic chemical construct designed as a potential modulator of biological pathways. It is likely a bisubstrate analog or a targeted inhibitor, combining three key moieties:

  • Tryptamine Backbone: Tryptamine is a monoamine alkaloid derived from the amino acid tryptophan.[1] Its derivatives, including serotonin and melatonin, are fundamental to neurotransmission and the regulation of the sleep-wake cycle.[2]

  • N-acetyl Group: The acetylation of tryptamines is a critical step in the synthesis of melatonin. The enzyme Arylalkylamine N-acetyltransferase (AANAT) catalyzes this reaction and is a key control point in the circadian production of melatonin.[3]

  • Coenzyme A (CoA) Thioester Linkage: Coenzyme A is a ubiquitous and essential cofactor in numerous metabolic pathways, notably in the transfer of acyl groups, with acetyl-CoA being a central hub in cellular metabolism.[4] The linkage via a trimethylene spacer to the sulfur atom of CoA suggests the molecule is designed to interact with enzymes that have binding sites for both a tryptamine derivative and Coenzyme A.

Given this structure, this compound is hypothesized to be an inhibitor or probe for enzymes at the intersection of metabolism and circadian rhythm, such as AANAT.

The Circadian Context: Tryptamines and Metabolism

The regulation of circadian rhythms involves a complex interplay of genetic feedback loops and metabolic cycles. Both tryptamine derivatives and CoA-linked metabolites are integral to this system.

Role of N-acetyltryptamine and Melatonin

N-acetyltryptamine is the immediate precursor to melatonin and is synthesized from tryptophan.[3][5] Research has shown that N-acetyltryptamine itself is present in the circulation and exhibits a daily rhythm, with levels increasing during the night.[3][6] It is considered a mixed agonist/antagonist at melatonin receptors, suggesting it may play its own physiological role in the 24-hour cycle.[3][7] Melatonin, synthesized downstream from N-acetyltryptamine, is the primary hormonal output of the circadian clock, acting on MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) to regulate sleep-wake patterns.[2]

The Metabolic Clock: Role of Coenzyme A and Acetyl-CoA

The cellular circadian clock is intrinsically linked to the cell's metabolic state. Acetyl-CoA, the "activated" form of acetate carried by Coenzyme A, is a prime example of this link.[8] Its levels fluctuate in a circadian manner and are a critical input for histone acetylation, a key epigenetic mechanism that controls the rhythmic expression of core clock genes.[9] The core clock protein CLOCK possesses histone acetyltransferase (HAT) activity, which is counter-regulated by the NAD+-dependent deacetylase SIRT1.[10][11] This demonstrates that CoA-dependent metabolites are not just outputs of the clock but are also integral to its timekeeping mechanism.

Postulated Mechanism of Action

Based on its structure, this compound is likely designed as a bisubstrate inhibitor of Arylalkylamine N-acetyltransferase (AANAT). AANAT has two primary binding sites: one for an arylalkylamine (like tryptamine or serotonin) and one for acetyl-CoA. By covalently linking a tryptamine analog to CoA, the molecule could theoretically occupy both binding sites simultaneously, leading to potent and specific inhibition. Studies on similar compounds, such as bromoacetyltryptamine (BAT), have shown that they can react with CoASH in situ via AANAT's alkyltransferase activity to form highly potent bisubstrate inhibitors.[12]

Signaling Pathway: Melatonin Synthesis

The diagram below illustrates the canonical pathway for melatonin synthesis, highlighting the central role of AANAT, the putative target of this compound.

Melatonin_Synthesis_Pathway Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Multiple Steps NAT N-acetylserotonin Serotonin->NAT Acetylation Melatonin Melatonin NAT->Melatonin Methylation ASMT ASMT/HIOMT NAT->ASMT AANAT AANAT AANAT->Serotonin AANAT->NAT CoA CoA-SH AANAT->CoA ASMT->Melatonin AcetylCoA Acetyl-CoA AcetylCoA->AANAT Target This compound (Hypothetical Inhibitor) Target->AANAT Inhibition

Caption: Putative inhibition of the melatonin synthesis pathway by this compound.

Quantitative Data Summary

As no direct experimental data for this compound exists, this section provides representative data for the related, endogenous molecule N-acetyltryptamine, which demonstrates the typical rhythmic nature of such compounds.

Table 1: Daily Rhythmic Plasma Concentrations of N-acetyltryptamine in Mammals

SpeciesConditionN-acetyltryptamine Concentration (nM, mean ± SEM)Fold Change (Night vs. Day)Reference
RatDaytime0.29 ± 0.05 (N=5)-[3][6]
Rhesus MacaqueDaytime0.54 ± 0.24 (N=4)2 to 15-fold increase at night[3][6]
HumanDaytime0.03 ± 0.01 (N=32)-[3][6]

Data compiled from studies measuring endogenous plasma levels via LC-MS/MS.[3][6] The significant nocturnal increase in rhesus macaques highlights the strong circadian control over tryptamine metabolism.[3]

Experimental Protocols

To evaluate the effects of a novel compound like this compound on circadian rhythm, a multi-tiered approach would be necessary. The following are detailed, standard methodologies for key experiments.

Protocol: In Vitro AANAT Enzyme Inhibition Assay
  • Objective: To determine the inhibitory potency (IC₅₀) of the compound on AANAT.

  • Materials: Recombinant AANAT, tryptamine (substrate), Acetyl-CoA (co-substrate), test compound, reaction buffer (e.g., phosphate buffer, pH 7.5), quenching solution, LC-MS system.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, combine AANAT, reaction buffer, and the test compound (or vehicle control).

    • Initiate the reaction by adding tryptamine and Acetyl-CoA.

    • Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS to quantify the formation of the product, N-acetyltryptamine.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression.

Protocol: Cellular Circadian Rhythm Assay using PER2::LUC Reporter Cells
  • Objective: To assess the compound's effect on the period, phase, and amplitude of the core molecular clock in a cellular model.

  • Materials: U2OS cells stably expressing a PER2 promoter-driven luciferase reporter (PER2::LUC), cell culture medium, luciferin, test compound, a luminometer capable of long-term recording.

  • Procedure:

    • Plate PER2::LUC cells in a 35-mm dish and grow to confluency.

    • Synchronize the cellular clocks by treating with a high concentration of dexamethasone for 2 hours.

    • Replace the medium with a recording medium containing luciferin and the desired concentration of the test compound or vehicle.

    • Place the dish in a heated, light-tight luminometer and record luminescence counts every 10-20 minutes for at least 5 days.

    • Analyze the resulting time-series data using software (e.g., ChronoStar) to detrend the baseline and calculate the circadian period, phase, and amplitude for each treatment condition.

Experimental Workflow Diagram

The logical flow for investigating a novel compound's effect on circadian rhythm is depicted below.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Target Engagement (e.g., AANAT Inhibition Assay) A->B Test Potency C Cellular Circadian Assay (e.g., PER2::LUC) B->C Validate Cellular Effect G Data Analysis & Interpretation B->G D In Vivo Locomotor Activity (Rodent Model) C->D Assess Behavioral Rhythm C->G E In Vivo Physiological Measures (Plasma Melatonin Levels) D->E Correlate with Hormonal Output D->G F Molecular Analysis of SCN (Clock Gene Expression) E->F Examine Central Clock E->G F->G

Caption: A generalized workflow for characterizing a novel circadian modulator.

Conclusion and Future Directions

While this compound remains a hypothetical molecule in the context of published circadian research, its constituent parts point to a rational design for modulating the enzymatic machinery that links metabolism to the body's internal clock. As a putative bisubstrate inhibitor of AANAT, it could serve as a valuable chemical tool to probe the function of the melatonin synthesis pathway.

Future research would first require the chemical synthesis and structural verification of the compound. Following this, the experimental workflow outlined above would provide a comprehensive characterization of its biological effects, from in vitro target engagement to in vivo behavioral and physiological outcomes. Such studies would not only elucidate the specific action of this molecule but could also offer deeper insights into the intricate relationship between metabolic cofactors and the regulation of circadian rhythms.

References

An In-depth Technical Guide on CoA-S-trimethylene-acetyl-tryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, potential synthesis, and mechanism of action of CoA-S-trimethylene-acetyl-tryptamine, a coenzyme A derivative with significant potential in drug development, particularly as an enzyme inhibitor.

Physicochemical Properties

This compound is a complex biomolecule derived from Coenzyme A. Its core properties are summarized below, providing a foundational dataset for experimental design and computational modeling.[1][2]

PropertyValueSource
IUPAC Name [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphatePubChem[2]
Molecular Formula C36H54N9O17P3SPubChem[2]
Molecular Weight 1009.9 g/mol PubChem[2]
Monoisotopic Mass 1009.25712345 DaPubChem[2]
CAS Number 252860-61-0MedchemExpress[1]
Chemical Class S-Alkyl-CoAsDrugBank[3]
Predicted XLogP3 -3.4PubChem[2]
Topological Polar Surface Area 417 ŲPubChem[2]

Biological Target and Mechanism of Action

This compound is understood to be a potent bisubstrate inhibitor of Arylalkylamine N-acetyltransferase (AANAT). AANAT is a critical enzyme in the biosynthesis of melatonin, where it catalyzes the transfer of an acetyl group from acetyl-CoA to serotonin.

The inhibitory mechanism involves the formation of a stable complex that occupies both the binding site for the tryptamine substrate (like serotonin) and the binding site for Coenzyme A.[4] This dual-site occupancy results in powerful inhibition of the enzyme's normal catalytic function, thereby blocking the melatonin synthesis pathway. This mechanism is of significant interest for developing therapeutic agents targeting disorders related to melatonin dysregulation.[4]

Signaling Pathway: AANAT Inhibition

The diagram below illustrates the standard melatonin synthesis pathway and the point of inhibition by the title compound. AANAT catalyzes the rate-limiting step, the N-acetylation of serotonin.[4][5] this compound acts as a dead-end inhibitor by binding tightly to the enzyme, preventing both serotonin and Acetyl-CoA from binding productively.

AANAT_Inhibition_Pathway cluster_pathway Melatonin Biosynthesis Pathway Serotonin Serotonin AANAT AANAT (Enzyme) Serotonin->AANAT Binds to tryptamine site AcetylCoA Acetyl-CoA AcetylCoA->AANAT Binds to CoA site NAcetylserotonin N-Acetylserotonin AANAT->NAcetylserotonin Catalyzes CoASH CoA-SH AANAT->CoASH Releases Melatonin Melatonin NAcetylserotonin->Melatonin via ASMT Inhibitor CoA-S-trimethylene- acetyl-tryptamine Inhibitor->AANAT Forms potent bisubstrate complex (Inhibition) Synthesis_Workflow start Start Materials: Tryptamine & Electrophilic Acyl Chloride step1 Step 1: Acylation React Tryptamine with an electrophilic acyl chloride (e.g., 3-bromopropionyl chloride) in an aprotic solvent with base. start->step1 product1 Intermediate: Electrophilic Tryptamine Analog (Pro-inhibitor) step1->product1 step2 Step 2: Purification Purify the pro-inhibitor using flash chromatography or recrystallization. product1->step2 product2 Purified Pro-inhibitor step2->product2 step3 Step 3: Enzymatic Conjugation Incubate purified pro-inhibitor with Coenzyme A (CoASH) and purified AANAT enzyme in a suitable buffer (e.g., pH 7.5 phosphate buffer). product2->step3 product3 Final Product: This compound step3->product3 step4 Step 4: Analysis Confirm product formation and purity using LC-MS. product3->step4

References

An In-Depth Technical Guide to the Tryptamine Binding Pocket of Arylalkylamine N-Acetyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylalkylamine N-acetyltransferase (AANAT), often referred to as the "timezyme," is a pivotal enzyme in the biosynthesis of melatonin. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the primary amine of arylalkylamines, including serotonin and tryptamine. The product of tryptamine acetylation, N-acetyltryptamine, has its own emerging biological activities, including interaction with melatonin receptors.[1][2] Understanding the intricacies of the tryptamine binding pocket within AANAT is crucial for the rational design of specific inhibitors and activators, which could have therapeutic applications in sleep disorders, circadian rhythm disruptions, and other neurological conditions. This guide provides a comprehensive technical overview of the AANAT tryptamine binding pocket, summarizing key quantitative data, detailing experimental protocols, and visualizing important concepts.

The AANAT Catalytic Cycle and Tryptamine Binding

AANAT follows an ordered Bi-Bi sequential kinetic mechanism.[3][4] This means that acetyl-CoA must bind to the enzyme first, inducing a conformational change that creates a competent binding site for the arylalkylamine substrate, such as tryptamine. Following the binding of tryptamine, a ternary complex is formed, and the acetyl group is transferred. Finally, N-acetyltryptamine and then CoA are released.

AANAT Catalytic Cycle E AANAT (E) E_AcCoA E-Acetyl-CoA E->E_AcCoA Acetyl-CoA binds E_AcCoA_Tryptamine E-Acetyl-CoA-Tryptamine E_AcCoA->E_AcCoA_Tryptamine Tryptamine binds E_NAcT_CoA E-N-Acetyltryptamine-CoA E_AcCoA_Tryptamine->E_NAcT_CoA Acetyl Transfer E_NAcT_CoA->E N-Acetyltryptamine and CoA release Inferred_Tryptamine_Binding_Pocket cluster_AANAT AANAT Active Site Tryptamine Tryptamine Pocket Hydrophobic Pocket Tryptamine->Pocket Binds in His120 His120 (General Base) Tryptamine->His120 Proximal to His122 His122 (General Base) Tryptamine->His122 Proximal to AcCoA_site Acetyl-CoA Binding Site Pocket->AcCoA_site Adjacent to Protein_Purification_Workflow Start AANAT cDNA in Expression Vector Transformation Transform E. coli Start->Transformation Culture Culture Growth and Induction (IPTG) Transformation->Culture Harvest Cell Harvest (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarification->Affinity_Chrom Cleavage Tag Cleavage (e.g., TEV protease) Affinity_Chrom->Cleavage Further_Purification Further Purification (e.g., Ion Exchange, Size Exclusion) Cleavage->Further_Purification QC Quality Control (SDS-PAGE, MS) Further_Purification->QC Site_Directed_Mutagenesis_Workflow Start Wild-type AANAT Plasmid Primer_Design Design Mutagenic Primers Start->Primer_Design PCR PCR Amplification Primer_Design->PCR Digestion DpnI Digestion of Parental DNA PCR->Digestion Transformation Transform Competent E. coli Digestion->Transformation Selection Select Transformed Colonies Transformation->Selection Verification Sequence Verification of Mutation Selection->Verification Expression Express and Purify Mutant Protein Verification->Expression Analysis Kinetic Analysis of Mutant Enzyme Expression->Analysis NAcT_Signaling cluster_Cell Cell NAcT N-Acetyltryptamine (NAcT) MT1 MT1 Receptor NAcT->MT1 Partial Agonist MT2 MT2 Receptor NAcT->MT2 Partial Agonist TrkB TrkB Receptor (Potential Target) NAcT->TrkB Hypothesized Downstream Downstream Signaling (e.g., cAMP modulation) MT1->Downstream MT2->Downstream

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of CoA-S-trimethylene-acetyl-tryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of CoA-S-trimethylene-acetyl-tryptamine, a coenzyme A derivative intended for research purposes. The following sections outline the necessary reagents, step-by-step procedures, and data presentation to guide researchers in obtaining a high-purity compound for their studies.

Introduction

Coenzyme A (CoA) and its derivatives are pivotal in numerous metabolic processes, acting as acyl group carriers and participating in the synthesis of fatty acids, steroids, and neurotransmitters. This compound is a synthetic derivative of CoA where a trimethylene-acetyl-tryptamine moiety is attached to the thiol group of coenzyme A. This modification allows for the investigation of specific enzymatic interactions and the potential modulation of biological pathways involving tryptamine and CoA metabolism. The protocols described herein are based on established principles of bioconjugation and chromatographic purification.

Synthesis of this compound

The synthesis of this compound is conceptualized as a two-step process. First, tryptamine is acylated with a trimethylene-containing activated carboxylic acid. Second, the resulting tryptamine derivative is conjugated to Coenzyme A. A plausible synthetic route involves the reaction of a suitable N-hydroxysuccinimide (NHS) ester of a trimethylene-containing acid with tryptamine, followed by the reaction of an activated form of this product with the thiol group of Coenzyme A.

A related approach involves the in-situ formation of potent bisubstrate inhibitors by the reaction of electrophile-substituted tryptamines with Coenzyme A (CoASH) catalyzed by an enzyme like arylalkylamine N-acetyltransferase (AANAT).[1] For the purpose of this protocol, we will focus on a direct chemical synthesis approach.

Materials and Reagents
  • Tryptamine

  • 4-(Bromomethyl)-4-oxobutanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate buffer (pH 7.5)

  • Methanol (MeOH)

  • Ethyl acetate

  • Hexane

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-4-bromo-4-oxobutanamide (Bromoacetyl-trimethylene-tryptamine)

  • Dissolve 4-(Bromomethyl)-4-oxobutanoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the NHS ester as a crude product.

  • Dissolve tryptamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF.

  • Add the crude NHS ester from the previous step to the tryptamine solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(2-(1H-indol-3-yl)ethyl)-4-bromo-4-oxobutanamide.

Step 2: Synthesis of this compound

  • Dissolve Coenzyme A (1.0 eq) in phosphate buffer (pH 7.5) containing TCEP (1 mM) to ensure the thiol group is reduced.

  • In a separate vial, dissolve N-(2-(1H-indol-3-yl)ethyl)-4-bromo-4-oxobutanamide (1.2 eq) in a minimal amount of methanol.

  • Slowly add the solution of the bromo-compound to the Coenzyme A solution with gentle stirring.

  • Monitor the reaction progress by LC-MS by observing the formation of the desired product peak and the disappearance of the Coenzyme A peak.

  • The reaction is typically complete within 2-4 hours at room temperature.

Purification of this compound

Purification of the final product is critical to remove unreacted starting materials and byproducts. A combination of chromatographic techniques is generally employed for CoA derivatives.

Materials and Reagents
  • Crude this compound reaction mixture

  • Ammonium acetate buffer

  • Acetonitrile

  • Methanol

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column

Experimental Protocol: Purification
  • Initial Cleanup (Optional): Depending on the scale and purity of the reaction, a solid-phase extraction (SPE) step with a C18 cartridge can be used to remove excess salts and highly polar impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • System: A preparative or semi-preparative HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm).

    • Mobile Phase A: 50 mM Ammonium acetate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: Monitor at 260 nm (for the adenine moiety of CoA) and 280 nm (for the tryptamine moiety).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major product peak.

    • Analyze the purity of the collected fractions by analytical HPLC-MS.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the solution and lyophilize to obtain the final product as a white to off-white powder.

  • Purity Assessment: The purity of the final compound should be greater than 95% as determined by HPLC.

Data Presentation

Quantitative data from the synthesis and purification steps should be recorded and presented in a clear, tabular format for easy interpretation and reproducibility.

Table 1: Synthesis and Purification Summary

StepCompoundStarting Amount (mg)Product Amount (mg)Yield (%)Purity (by HPLC)
1 N-(2-(1H-indol-3-yl)ethyl)-4-bromo-4-oxobutanamide100 (Tryptamine)18575>98%
2 This compound50 (CoA)3545>95% (after HPLC)

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Bromo-Tryptamine Derivative cluster_step2 Step 2: Conjugation to Coenzyme A Tryptamine Tryptamine Acylation Acylation Tryptamine->Acylation BromoAcid 4-(Bromomethyl)-4- oxobutanoic acid Activation NHS/DCC Activation BromoAcid->Activation Activation->Acylation Purification1 Flash Chromatography Acylation->Purification1 Product1 N-(2-(1H-indol-3-yl)ethyl)-4- bromo-4-oxobutanamide Purification1->Product1 Conjugation Thiol-Bromo Reaction Product1->Conjugation CoA Coenzyme A CoA->Conjugation Purification2 Preparative HPLC Conjugation->Purification2 FinalProduct CoA-S-trimethylene- acetyl-tryptamine Purification2->FinalProduct Purification_Logic Crude Crude Reaction Mixture SPE Solid-Phase Extraction (Optional Cleanup) Crude->SPE Remove Salts PrepHPLC Preparative Reverse-Phase HPLC Crude->PrepHPLC Direct Injection SPE->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection Separate by Polarity PurityAnalysis Purity Analysis (LC-MS) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling If Purity >95% Lyophilization Lyophilization Pooling->Lyophilization PureProduct Pure CoA-S-trimethylene- acetyl-tryptamine (>95%) Lyophilization->PureProduct Signaling_Pathway Tryptamine Tryptamine AANAT AANAT Tryptamine->AANAT AcetylCoA Acetyl-CoA AcetylCoA->AANAT NAT N-acetyltryptamine AANAT->NAT Acetylation TargetCompound CoA-S-trimethylene- acetyl-tryptamine TargetCompound->AANAT Potential Inhibition/Modulation Melatonin Melatonin NAT->Melatonin Further Metabolism

References

Application Notes and Protocols for In Vitro AANAT Inhibition Assay Using CoA-S-trimethylene-acetyl-tryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylalkylamine N-acetyltransferase (AANAT), the penultimate enzyme in the melatonin biosynthesis pathway, is a key regulator of circadian rhythms.[1][2][3][4] It catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to serotonin, producing N-acetylserotonin, the immediate precursor to melatonin.[1][2][3][4] Due to its critical role, AANAT is a significant target for the development of therapeutic agents aimed at modulating sleep and mood disorders.

This document provides a detailed protocol for an in vitro inhibition assay of AANAT using CoA-S-trimethylene-acetyl-tryptamine, a potent bisubstrate analog inhibitor. Such inhibitors are designed to mimic the ternary complex formed by the enzyme and its two substrates, leading to high affinity and specificity.[5]

Signaling Pathway of Melatonin Synthesis

The synthesis of melatonin from tryptophan involves a four-step enzymatic pathway, with AANAT serving as the rate-limiting enzyme. The nocturnal surge in AANAT activity drives the rhythmic production of melatonin.

Melatonin_Pathway cluster_enzymes Enzymes Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH Serotonin Serotonin Five_HTP->Serotonin AADC N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT (Rate-limiting step) Melatonin Melatonin N_Acetylserotonin->Melatonin ASMT TPH Tryptophan Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase AANAT Arylalkylamine N-acetyltransferase ASMT N-acetylserotonin O-methyltransferase

Figure 1: Melatonin Biosynthesis Pathway.

Experimental Workflow for AANAT Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory potential of this compound against AANAT.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrates, and Inhibitor Stock Assay_Setup Set up reactions in a 96-well plate: Buffer, AANAT, Inhibitor/Vehicle Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate to allow inhibitor binding Assay_Setup->Pre_incubation Reaction_Start Initiate reaction by adding Acetyl-CoA and Tryptamine Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction Incubation->Reaction_Stop Detection Detect product formation (e.g., HPLC, Radiometric) Reaction_Stop->Detection Data_Processing Calculate reaction rates and percent inhibition Detection->Data_Processing IC50_Determination Plot dose-response curve and determine IC50 value Data_Processing->IC50_Determination

Figure 2: General Workflow for AANAT Inhibition Assay.

Data Presentation: Inhibitor Potency

The inhibitory potency of this compound and other compounds can be summarized for comparative analysis. While specific experimental values for this compound are not widely published, the table below provides a template for presenting such data, with values for a well-characterized bisubstrate analog provided for reference.

InhibitorTypeKi (nM)IC50 (nM)Reference
CoA-S-acetyl-tryptamine Bisubstrate Analog~50Not Reported[5]
This compound Bisubstrate AnalogTBDTBDN/A
N-bromoacetyltryptamine (in presence of CoASH) Pro-inhibitorNot Reported~500[6]

TBD: To be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant purified AANAT

  • Substrates:

    • Tryptamine

    • Acetyl-Coenzyme A (Acetyl-CoA)

  • Inhibitor: this compound

  • Assay Buffer: 100 mM sodium phosphate, pH 6.8

  • Detection System:

    • For Radiometric Assay: [³H]acetyl-CoA

    • For HPLC-based Assay: HPLC system with fluorescence or UV detector

  • Other: 96-well microplates, incubator, scintillation counter (for radiometric assay), stop solution (e.g., perchloric acid).

Protocol: In Vitro AANAT Inhibition Assay (Radiometric Method)

This protocol is adapted from established methods for measuring AANAT activity.[7]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations for the dose-response curve.

    • Prepare substrate solutions: Tryptamine (e.g., 1 mM) and a mix of cold Acetyl-CoA and [³H]acetyl-CoA (e.g., 0.5 mM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution at various concentrations or vehicle control (e.g., DMSO).

      • AANAT enzyme solution.

    • Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Start the enzymatic reaction by adding the substrate mix (Tryptamine and [³H]acetyl-CoA) to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a suitable stop solution (e.g., perchloric acid).

  • Detection:

    • The product, N-[³H]acetyltryptamine, can be separated from the unreacted [³H]acetyl-CoA by solvent extraction or chromatography.

    • The amount of radioactivity in the product phase is quantified using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percent inhibition relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AANAT activity, using non-linear regression analysis.

Protocol: HPLC-Based Assay

As an alternative to the radiometric method, the formation of N-acetyltryptamine can be quantified by reverse-phase HPLC with fluorescence or UV detection.

  • Follow steps 1-6 of the radiometric assay protocol, using non-radiolabeled acetyl-CoA.

  • After stopping the reaction, centrifuge the samples to pellet any precipitated protein.

  • Inject the supernatant onto an appropriate HPLC column (e.g., C18).

  • Separate the product (N-acetyltryptamine) from the substrates using a suitable mobile phase.

  • Detect and quantify the N-acetyltryptamine peak using a fluorescence detector (Excitation: ~285 nm, Emission: ~360 nm) or a UV detector.

  • Calculate the reaction rates and IC50 value as described in the radiometric assay protocol.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the in vitro characterization of this compound as an inhibitor of AANAT. Accurate determination of the inhibitory potency and mechanism of action is crucial for the development of novel therapeutics targeting the melatonin pathway. It is recommended to perform these assays with appropriate controls and replicates to ensure the reliability of the results.

References

Application Notes and Protocols: Enzyme Kinetics Studies with CoA-S-trimethylene-acetyl-tryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylalkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase (SNAT), is a key enzyme in the biosynthesis of melatonin.[1][2][3] It catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the primary amine of serotonin, producing N-acetylserotonin, the immediate precursor to melatonin.[1][4][5] This reaction is the rate-limiting step in melatonin production, making AANAT a significant target for therapeutic intervention in sleep and mood disorders.[2][3][5][6]

One strategy for inhibiting AANAT involves the use of bisubstrate analogs, which are molecules designed to mimic the ternary complex of the enzyme with both acetyl-CoA and the arylalkylamine substrate.[4][5] CoA-S-trimethylene-acetyl-tryptamine represents a class of such inhibitors, designed to occupy both the CoA and tryptamine binding sites of AANAT simultaneously, leading to potent and specific inhibition. These inhibitors are invaluable tools for studying the enzyme's mechanism and for the development of novel therapeutics.

Interestingly, AANAT possesses a secondary alkyltransferase activity in addition to its primary acetyltransferase function.[1] This alkyltransferase activity can be exploited to form potent bisubstrate inhibitors in situ. A "pro-inhibitor," such as an N-haloacetyltryptamine, can react with coenzyme A (CoA) in a reaction catalyzed by AANAT itself, resulting in a tightly-bound bisubstrate analog inhibitor.[1][6][7]

This document provides detailed application notes and protocols for conducting enzyme kinetics studies with this compound and similar bisubstrate inhibitors of AANAT.

Data Presentation: Kinetic Parameters of AANAT Inhibitors

The following table summarizes the kinetic parameters for AANAT and its inhibitors based on published data for related compounds. This data is provided as a reference for expected values when studying similar bisubstrate analogs.

CompoundTarget EnzymeInhibition TypeKi (nM)Km (Substrate) (µM)IC50 (nM)Notes
CoA-S-acetyltryptamineAANATBisubstrate Analog~50 - 90N/AN/AA potent and specific bisubstrate inhibitor that mimics the transient complex formed during acetyl transfer.[4][6]
N-bromoacetyltryptamine (BAT)AANATMechanism-BasedN/AN/A~500A pro-inhibitor that forms a tight-binding bisubstrate analog with CoA via AANAT's alkyltransferase activity.[6]
Tryptamine-phosphopantetheineAANATCompetitive6,500N/AN/AA less potent precursor to a CoA-containing bisubstrate analog.[5]
Substrates
Acetyl-CoAAANATSubstrateN/A~200N/AKm value for the acetyl-CoA substrate.[6]
TryptamineAANATSubstrateN/A~150N/AKm value for the alternative substrate tryptamine.[6]
SerotoninAANATSubstrateN/A247N/AKm value for the primary physiological substrate, serotonin.[8]

Signaling Pathway and Inhibition Mechanism

AANAT plays a central role in the conversion of serotonin to melatonin. The enzyme follows an ordered Bi-Bi kinetic mechanism where acetyl-CoA binds first, followed by serotonin (or tryptamine).[1][5][6] this compound acts as a bisubstrate inhibitor, occupying both binding sites to prevent the catalytic reaction.

Melatonin_Pathway_and_Inhibition cluster_pathway Melatonin Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Serotonin Serotonin AANAT AANAT (Serotonin N-acetyltransferase) Serotonin->AANAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->AANAT N_Acetylserotonin N-Acetylserotonin AANAT->N_Acetylserotonin Rate-Limiting Step CoA CoA AANAT->CoA HIOMT HIOMT N_Acetylserotonin->HIOMT Melatonin Melatonin HIOMT->Melatonin Inhibitor This compound (Bisubstrate Inhibitor) Inhibitor->AANAT Inhibition

Caption: Melatonin synthesis pathway and the inhibitory action of a bisubstrate analog on AANAT.

Experimental Protocols

Protocol 1: AANAT Activity Assay for Kinetic Analysis

This protocol is designed to measure the acetyltransferase activity of AANAT and determine the kinetic parameters of substrates and inhibitors.

Materials:

  • Recombinant AANAT enzyme

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.8, 500 mM NaCl, 1 mM EDTA, 0.05 mg/mL BSA[6]

  • Substrates: Acetyl-CoA, Tryptamine (or Serotonin)

  • Inhibitor: this compound

  • Quenching Solution: Guanidinium-HCl

  • Detection Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for CoASH quantification or HPLC system for product quantification.[6]

  • Microplate reader or HPLC system

Procedure:

  • Enzyme Preparation: Dilute recombinant AANAT to the desired concentration in cold Assay Buffer. Keep the enzyme on ice.

  • Reaction Mixture Preparation: Prepare reaction mixtures in microplate wells or microcentrifuge tubes. For a standard assay, the final volume will be 100 µL.

    • To determine Km for a substrate (e.g., tryptamine), vary its concentration while keeping the other substrate (acetyl-CoA) at a fixed, saturating concentration (e.g., 0.3 mM).[6]

    • To determine Ki for an inhibitor, use fixed concentrations of both substrates (e.g., 0.3 mM acetyl-CoA and 0.3 mM tryptamine) and vary the inhibitor concentration over a range surrounding the expected Ki.[6]

  • Initiate Reaction: Start the reaction by adding the AANAT enzyme solution to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 2-5 minutes) during which the reaction is linear.[6][9]

  • Quench Reaction: Stop the reaction by adding a quenching solution (e.g., Guanidinium-HCl).[6]

  • Product Quantification:

    • Spectrophotometric Method: Quantify the CoASH product by its reaction with DTNB, measuring the absorbance at 412 nm.

    • HPLC Method: Separate the product (N-acetyltryptamine) from the substrate (tryptamine) using a reverse-phase C18 column and quantify by UV absorbance.[9] A typical gradient might be from 98:2 sodium perchlorate pH 2.5:acetonitrile to 75:25 over 5 minutes.[9]

  • Data Analysis:

    • Plot initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition studies, use Dixon plots (1/velocity vs. inhibitor concentration) or non-linear regression analysis assuming a competitive inhibition model versus acetyl-CoA to determine the Ki value.[6]

AANAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Assay Buffer, Substrates, and Inhibitor Solutions r1 Combine Substrates and Inhibitor in Reaction Vessel p1->r1 p2 Dilute AANAT Enzyme in Cold Buffer r2 Initiate with AANAT Enzyme p2->r2 r1->r2 r3 Incubate at 37°C (e.g., 2-5 min) r2->r3 r4 Quench Reaction (e.g., with Guanidinium-HCl) r3->r4 a1 Quantify Product (HPLC or Spectrophotometry) r4->a1 a2 Plot Data (e.g., Michaelis-Menten, Dixon) a1->a2 a3 Calculate Kinetic Parameters (Km, Vmax, Ki) a2->a3 Pro_Inhibitor_Logic cluster_components Initial Components cluster_reaction In Situ Reaction cluster_product Resulting Inhibitor cluster_inhibition Inhibition of Primary Function ProInhibitor Pro-Inhibitor (e.g., BAT) Reaction AANAT-Catalyzed Alkylation ProInhibitor->Reaction CoA Coenzyme A CoA->Reaction AANAT_Alkyl AANAT (Alkyltransferase Activity) AANAT_Alkyl->Reaction Bisubstrate_Inhibitor Potent Bisubstrate Inhibitor Reaction->Bisubstrate_Inhibitor Inhibition Inhibition Bisubstrate_Inhibitor->Inhibition AANAT_Acetyl AANAT (Acetyltransferase Activity) AANAT_Acetyl->Inhibition

References

Application Note: Quantification of CoA-S-trimethylene-acetyl-tryptamine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of CoA-S-trimethylene-acetyl-tryptamine in biological matrices. While no specific published methods for this analyte currently exist, this protocol has been developed based on established methodologies for related tryptamine derivatives and coenzyme A compounds. The method employs a simple protein precipitation step followed by reversed-phase chromatography and detection using multiple reaction monitoring (MRM) mass spectrometry. This approach is intended to provide a robust starting point for researchers and drug development professionals requiring quantitative analysis of this novel compound.

Introduction

This compound is a coenzyme A derivative of a tryptamine analog.[1] Tryptamines are a class of compounds known for their diverse biological activities, and their accurate quantification is crucial in various research fields, including pharmacology and neuroscience.[2] LC-MS/MS is a powerful technique for the analysis of such compounds due to its high sensitivity and specificity.[3][4][5] This document outlines a comprehensive protocol for the detection and quantification of this compound, providing a foundation for method development and validation.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., a deuterated analog). If unavailable, a closely related tryptamine or CoA derivative may be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation

A protein precipitation method is proposed for its simplicity and effectiveness in removing the bulk of matrix interferences.

  • Aliquot 100 µL of the biological sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended to provide good retention and separation for the relatively polar CoA moiety and the tryptamine structure.[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %B
    0.0 2
    1.0 2
    8.0 95
    10.0 95
    10.1 2

    | 12.0 | 2 |

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions: The precursor ion for this compound ([M+H]+) is m/z 1010.26.[7] Product ions would need to be determined by infusing a standard solution of the analyte and performing a product ion scan. Likely product ions would correspond to fragments of the CoA molecule and the tryptamine moiety.

Quantitative Data (Hypothetical)

The following table presents a summary of expected quantitative performance parameters for a validated method, based on typical values for similar tryptamine and CoA derivative analyses.[6][8] These values should be determined experimentally during method validation.

ParameterExpected Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)0.1 - 1.0 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 80%

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the quantification of this compound by LC-MS/MS. The outlined procedures for sample preparation, chromatography, and mass spectrometry are based on well-established methods for similar molecules and should serve as a strong starting point for method development and validation. Researchers are encouraged to optimize these conditions for their specific instrumentation and application needs.

References

Application Note: Radiolabeling of CoA-S-trimethylene-acetyl-tryptamine for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in pharmacology, biochemistry, and neuroscience.

Purpose: This document provides a comprehensive protocol for the synthesis of a radiolabeled version of CoA-S-trimethylene-acetyl-tryptamine and its application in receptor binding assays to characterize its interaction with target receptors, such as serotonin (5-HT) receptors.

Introduction

This compound is a novel synthetic molecule designed to probe interactions with specific receptor systems, potentially those targeted by endogenous tryptamines. To quantify its binding affinity (Kd) and the density of binding sites (Bmax), a radiolabeled version of the compound is essential. Radioligand binding assays are a gold-standard technique for measuring the affinity of a ligand for its receptor due to their high sensitivity and robustness.[1][2][3] This protocol outlines the synthesis of [³H]this compound and its use in saturation and competition binding experiments.

Tryptamine derivatives are known to interact with various receptors, prominently the 5-HT receptor family.[4][5] Many of these, such as the 5-HT2A and 5-HT2C receptors, are G-protein coupled receptors (GPCRs) that signal through the Gq/G11 pathway.[6][7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[7][9] Understanding the binding characteristics of novel tryptamines is the first step in elucidating their potential pharmacological effects.

Protocols

Synthesis of Radiolabeled [³H]this compound

This protocol assumes a precursor molecule is available that allows for catalytic tritiation. The ideal precursor would contain an unsaturated bond (e.g., a double or triple bond) in a position that does not affect receptor binding.

Objective: To introduce a tritium (³H) label into the this compound molecule with high specific activity.

Materials:

  • Precursor molecule (e.g., CoA-S-trimethylene-(unsaturated)-acetyl-tryptamine)

  • Tritium gas (³H₂)

  • Palladium on carbon (10% Pd/C) catalyst

  • Anhydrous solvent (e.g., Ethyl Acetate or Methanol)

  • Reaction vessel suitable for hydrogenation

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter and cocktail

Procedure:

  • Preparation: In a specialized radiochemistry facility, dissolve the precursor molecule in an appropriate anhydrous solvent within a hydrogenation flask containing the 10% Pd/C catalyst.

  • Tritiation: Connect the flask to a tritium manifold. Evacuate the flask and backfill with tritium gas to the desired pressure.

  • Reaction: Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by HPLC or TLC).

  • Quenching and Filtration: Carefully vent the excess tritium gas. Quench the reaction by adding a small amount of a protic solvent (e.g., methanol). Filter the mixture through Celite to remove the Pd/C catalyst.

  • Purification: Purify the crude product using reverse-phase HPLC to separate the desired [³H]-labeled product from any unreacted precursor and radiochemical impurities.

  • Quantification and Specific Activity: Collect the purified fraction and determine its concentration via UV absorbance, comparing it to a standard curve of the non-radiolabeled compound. Measure the radioactivity using a liquid scintillation counter. The specific activity (in Ci/mmol) is calculated from these two values.

  • Storage: Store the final product in a suitable solvent (e.g., ethanol:water) at -80°C to minimize radiolysis.

Radioligand Receptor Binding Assays

Radioligand binding assays are used to measure the interaction of the radiolabeled ligand with a receptor preparation.[1][10] The protocols below describe saturation experiments to determine Kd and Bmax, and competition experiments to determine the affinity (Ki) of unlabeled compounds.[2][10]

2.2.1 Membrane Preparation

Objective: To prepare cell membranes from tissues or cultured cells expressing the receptor of interest.

Materials:

  • Tissue or cells expressing the target receptor (e.g., HEK-293 cells transfected with 5-HT2A receptor).

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors.[11]

  • Homogenizer (e.g., Dounce or Polytron).

  • High-speed centrifuge.

  • BCA or Bradford protein assay kit.

Procedure:

  • Harvest cells or dissect tissue and place in ice-cold lysis buffer.

  • Homogenize the sample thoroughly.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 min) to remove nuclei and large debris.[11]

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 min) to pellet the membranes.[11]

  • Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in a small volume of buffer, determine the protein concentration, and store in aliquots at -80°C.[11]

2.2.2 Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.[10][12]

Procedure:

  • Set up a series of tubes or a 96-well plate. For each concentration of radioligand, prepare tubes for "Total Binding" and "Non-Specific Binding" (NSB).

  • Add increasing concentrations of [³H]this compound (e.g., 0.1 to 20 nM) to the tubes.[11][12]

  • To the NSB tubes, add a high concentration of an unlabeled competing ligand (e.g., 10 µM of unlabeled tryptamine or ketanserin for 5-HT2A receptors) to saturate the specific binding sites.[4]

  • Add a constant amount of membrane preparation (e.g., 20-50 µg protein) to each tube.[11]

  • Incubate the reaction at a set temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[11]

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[2][11]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .[10]

    • Plot Specific Binding against the concentration of the radioligand.

    • Use non-linear regression (one-site binding hyperbola) in software like GraphPad Prism to fit the data and determine the Kd and Bmax values.[13]

2.2.3 Competition Binding Assay

Objective: To determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with the radioligand for binding to the receptor.[2]

Procedure:

  • Set up tubes for total binding, non-specific binding, and a range of concentrations of the unlabeled test compound.

  • Add a single, fixed concentration of [³H]this compound to all tubes (typically a concentration at or below the Kd value).

  • Add increasing concentrations of the unlabeled test compound.

  • Follow steps 4-8 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant determined from the saturation assay.[11]

Data Presentation

Quantitative data should be summarized for clarity.

Table 1: Example Saturation Binding Data

Radioligand Conc. (nM) Total Binding (CPM) NSB (CPM) Specific Binding (CPM)
0.1 550 50 500
0.5 2200 250 1950
1.0 3800 500 3300
2.5 6500 1250 5250
5.0 8500 2500 6000
10.0 9800 5000 4800

| 20.0 | 11000 | 10000 | 1000 |

Table 2: Summary of Binding Parameters

Parameter Value Units
Kd 1.29 nM
Bmax 6500 fmol/mg protein

| Hill Slope | 0.98 | - |

Table 3: Example Competition Binding Data for Compound 'X'

Competitor Conc. (log M) % Specific Binding
-10 100
-9.5 98
-9.0 85
-8.5 52
-8.0 21
-7.5 8

| -7.0 | 2 |

Table 4: Summary of Competition Binding Parameters

Compound IC₅₀ (nM) Ki (nM)
Tryptamine 15.5 7.2
Compound 'X' 3.1 1.45

| Ketanserin | 2.2 | 1.02 |

Visualizations

Experimental Workflow

G cluster_synthesis Radioligand Synthesis cluster_assay Binding Assay cluster_analysis Data Analysis S1 Precursor Molecule S2 Catalytic Tritiation (³H₂ gas, Pd/C) S1->S2 S3 HPLC Purification S2->S3 S4 Quantification & QC (Specific Activity) S3->S4 A1 Saturation Assay (Varying [³H-Ligand]) S4->A1 A2 Competition Assay (Fixed [³H-Ligand] + Varying [Competitor]) S4->A2 P1 Membrane Preparation (from cells/tissue) P1->A1 P1->A2 F1 Incubation & Filtration A1->F1 A2->F1 C1 Scintillation Counting F1->C1 D1 Calculate Specific Binding C1->D1 D2 Non-linear Regression (Saturation Curve) D1->D2 D3 Non-linear Regression (Competition Curve) D1->D3 R1 Determine Kd & Bmax D2->R1 R2 Determine IC₅₀ & Ki D3->R2

Caption: Experimental workflow for radiolabeling and binding studies.

Tryptamine Target Signaling Pathway (5-HT₂ Gq-Coupled)

G cluster_membrane Plasma Membrane Receptor 5-HT Receptor (GPCR) Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand CoA-S-Tryptamine Ligand->Receptor Binds Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Simplified Gq signaling pathway for 5-HT receptors.

References

Troubleshooting & Optimization

Common issues in AANAT inhibition experiments and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on Arylalkylamine N-acetyltransferase (AANAT) inhibition. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during AANAT inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of AANAT and why is it a therapeutic target?

A1: Arylalkylamine N-acetyltransferase (AANAT) is a key enzyme in the biosynthesis of melatonin.[1] It catalyzes the conversion of serotonin to N-acetylserotonin, which is the rate-limiting step in melatonin production.[2] Due to its critical role in regulating the circadian rhythm, AANAT is a potential therapeutic target for sleep disorders and mood disorders like Seasonal Affective Disorder (SAD).[3]

Q2: What are the different types of AANAT inhibitors?

A2: AANAT inhibitors can be broadly categorized as direct inhibitors that target the enzyme's active site and indirect inhibitors. Direct inhibitors include compounds like Ro 41-1049 and Ro 04-6790.[4] Indirect inhibitors can modulate AANAT activity through various mechanisms, such as affecting its phosphorylation state via kinase inhibition (e.g., Gö 6976, K-252a) or through feedback mechanisms involving melatonin receptors (e.g., Luzindole, Ramelteon).[4]

Q3: What are the common challenges in developing AANAT inhibitors?

A3: Key challenges include achieving high potency and selectivity, ensuring good cell permeability, and minimizing off-target effects.[2] Many potent inhibitors have poor cell permeability, limiting their in vivo efficacy.[3] Additionally, achieving selectivity over other acetyltransferases and avoiding interactions with serotonin receptors are significant hurdles.[5][6]

Troubleshooting Guides

Enzymatic Assay Issues

Q4: My enzymatic assay shows inconsistent or no AANAT activity. What are the possible causes and solutions?

A4: Inconsistent or absent AANAT activity in an enzymatic assay can stem from several factors. Here’s a troubleshooting guide:

Potential Cause Solution
Suboptimal Assay Conditions Ensure the assay buffer is at room temperature and the correct pH (typically around 6.8).[7] Verify that the incubation temperature and time are as specified in the protocol.[7]
Reagent Degradation Use fresh or properly stored (e.g., -20°C or -80°C) enzyme, substrates (serotonin, acetyl-CoA), and cofactors. Avoid repeated freeze-thaw cycles.[7]
Incorrect Reagent Concentrations Calibrate pipettes and carefully prepare all reagent dilutions.[7] For radiometric assays, ensure the specific activity of the radiolabeled substrate is known and accounted for in calculations.[8]
Interfering Substances in Sample If using tissue homogenates, ensure complete homogenization and consider deproteinization if required by the protocol.[7] Avoid common interfering substances like high concentrations of EDTA, SDS, or sodium azide.
Inactive Enzyme Verify the activity of the AANAT enzyme stock with a positive control inhibitor of known potency.

Q5: I'm observing high background noise in my AANAT enzymatic assay. How can I reduce it?

A5: High background can obscure true inhibition signals. Consider the following:

Potential Cause Solution
Non-enzymatic reaction Run a control reaction without the enzyme to determine the level of non-enzymatic product formation. Subtract this value from your experimental readings.
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Incomplete Separation of Substrate and Product (Radiometric Assay) Optimize the separation step (e.g., chloroform extraction) to ensure complete removal of the unreacted radiolabeled substrate.[9]
Reader Settings For fluorescence or luminescence-based assays, optimize the gain and exposure settings on your plate reader to maximize the signal-to-noise ratio.[10]
Cell-Based Assay Issues

Q6: My AANAT inhibitor shows high potency in the enzymatic assay but is inactive in my cell-based assay. What's the likely problem?

A6: This discrepancy often points towards issues with cell permeability.[11] Here are some troubleshooting steps:

Potential Cause Solution
Poor Cell Permeability The inhibitor may not be efficiently crossing the cell membrane. Strategies to improve permeability include increasing the inhibitor's lipophilicity or designing prodrugs.[12]
Inhibitor Efflux The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested using cell lines that overexpress specific transporters or by co-incubating with known efflux pump inhibitors.[11]
Intracellular Metabolism The inhibitor may be rapidly metabolized within the cell into an inactive form. Analyze cell lysates for the presence of the parent compound and potential metabolites.
Incorrect Assay Endpoint Ensure that the chosen endpoint (e.g., melatonin production) is appropriate and that the assay has been validated for your specific cell type.

Q7: I am seeing high variability between wells in my cell-based assay. How can I improve reproducibility?

A7: Variability in cell-based assays can be minimized by careful attention to technique:

Potential Cause Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with media or PBS.
Cell Health Use cells at a consistent and optimal passage number and ensure they are in the exponential growth phase when treated. Monitor cell viability throughout the experiment.
Inhibitor Solubility Ensure the inhibitor is fully dissolved in the culture medium. Poor solubility can lead to inconsistent concentrations between wells. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid toxicity.[13]
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique, especially when adding small volumes of inhibitor.
Inhibitor-Specific Issues

Q8: I am concerned about the off-target effects of my AANAT inhibitor. How can I assess its selectivity?

A8: Assessing inhibitor selectivity is crucial for validating your results.[6]

Approach Description
Kinase Profiling If your inhibitor is suspected to have off-target kinase activity, screen it against a panel of kinases to identify unintended targets.[4]
Receptor Binding Assays Given the structural similarity of AANAT's substrate (serotonin) to various neurotransmitters, assess the inhibitor's binding to a panel of serotonin and other relevant receptors.[5]
Use of Structurally Unrelated Inhibitors Confirm key findings with a second, structurally distinct AANAT inhibitor. If both compounds produce the same biological effect, it is more likely to be an on-target effect.
Genetic Knockdown/Knockout Use techniques like siRNA or CRISPR to reduce AANAT expression. The resulting phenotype should mimic the effect of a specific inhibitor.

Q9: My AANAT inhibitor has poor aqueous solubility. How can I improve it for my experiments?

A9: Poor solubility can hinder accurate dosing and lead to unreliable results.[14]

Strategy Description
Co-solvents Use a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer. Ensure the final solvent concentration is low enough to not affect the assay.[15]
pH Adjustment If the inhibitor has ionizable groups, adjusting the pH of the buffer may improve its solubility.
Formulation with Excipients For in vivo studies, formulation with cyclodextrins or other solubilizing agents can enhance solubility and bioavailability.[13]
Structural Modification In the drug development process, medicinal chemistry efforts can focus on introducing polar functional groups to improve solubility, while balancing this with the need for cell permeability.[14]

Quantitative Data

Table 1: IC50 Values of Selected AANAT Inhibitors

CompoundAANAT IC50 (µM)Cell-Based Assay IC50 (µM)Notes
Compound 5g 1.1Not ReportedHydantoin indolinone-based inhibitor.[3]
Compound 12d 0.18Not ReportedBisubstrate analog inhibitor.[16]
CoA-Ac-EEE4 (Ki) 1.6Not ReportedReversible competitive inhibitor of hNaa10, a subunit of NatA.[17]
CoA-Ac-SES4 15.1Not ReportedInhibitor of the NatA complex.[17]
Rhodanine-based compounds (2B and 4B) ~4-fold more potent in direct radioactive assay than in coupled assayEffective in blocking melatonin production in pineal cellsCompetitive inhibitors against acetyl-CoA.[18]

Experimental Protocols

Protocol 1: Radiometric AANAT Enzymatic Assay

This protocol is adapted from methodologies described for measuring AANAT activity.[9][19]

Materials:

  • AANAT enzyme preparation (e.g., tissue homogenate, purified recombinant enzyme)

  • Substrate 1: Tryptamine or Serotonin

  • Substrate 2: [³H]acetyl-CoA (radiolabeled)

  • Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.8

  • Stop Solution: Chloroform

  • Scintillation fluid

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Microcentrifuge

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in microcentrifuge tubes on ice. For each reaction, add the assay buffer, AANAT enzyme preparation, and tryptamine/serotonin.

  • To initiate the reaction, add [³H]acetyl-CoA and immediately transfer the tubes to a 37°C water bath.

  • Incubate for a predetermined time (e.g., 20 minutes) with gentle agitation.

  • Stop the reaction by adding chloroform to each tube and vortexing vigorously for 1 minute to extract the acetylated product.

  • Centrifuge the tubes to separate the aqueous and organic phases.

  • Carefully transfer a defined volume of the organic (chloroform) layer containing the radiolabeled product to a scintillation vial.

  • Evaporate the chloroform completely.

  • Add scintillation fluid to the vial, vortex, and measure the radioactivity using a scintillation counter.

  • Include appropriate controls, such as a reaction without enzyme (blank) and a reaction with a known inhibitor (positive control).

  • Calculate AANAT activity based on the amount of radiolabeled product formed per unit time per amount of enzyme.

Protocol 2: Cell-Based AANAT Inhibition Assay

This protocol outlines a general procedure for assessing AANAT inhibition in a cellular context.[20]

Materials:

  • A suitable cell line expressing AANAT (e.g., pinealocytes, transfected cell line)

  • Cell culture medium

  • AANAT inhibitor stock solution (in DMSO)

  • Serotonin or a cell-permeable precursor

  • Reagents for melatonin quantification (e.g., ELISA kit)

  • Multi-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight in a CO₂ incubator.

  • Prepare serial dilutions of the AANAT inhibitor in cell culture medium from the stock solution.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Pre-incubate the cells with the inhibitor for a specific period (e.g., 1-2 hours).

  • Add serotonin or its precursor to the medium to provide the substrate for AANAT.

  • Incubate for a further period to allow for melatonin production (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of melatonin in the supernatant using a validated method such as an ELISA.

  • Plot the melatonin concentration against the inhibitor concentration and determine the IC50 value.

Visualizations

Melatonin_Synthesis_Pathway cluster_enzymes Enzymes Tryptophan Tryptophan TPH TPH Tryptophan->TPH FiveHTP 5-Hydroxytryptophan AADC AADC FiveHTP->AADC Serotonin Serotonin AANAT AANAT Serotonin->AANAT NAS N-Acetylserotonin ASMT ASMT NAS->ASMT Melatonin Melatonin TPH->FiveHTP AADC->Serotonin AANAT->NAS ASMT->Melatonin

Caption: The melatonin biosynthesis pathway, highlighting the role of AANAT.

AANAT_Regulation Norepinephrine Norepinephrine BetaAdrenergicReceptor β-Adrenergic Receptor Norepinephrine->BetaAdrenergicReceptor AC Adenylyl Cyclase BetaAdrenergicReceptor->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates AANAT_inactive Inactive AANAT PKA->AANAT_inactive phosphorylates AANAT_active Active Phosphorylated AANAT AANAT_inactive->AANAT_active Degradation Proteasomal Degradation AANAT_inactive->Degradation FourteenThreeThree 14-3-3 Protein AANAT_active->FourteenThreeThree binds AANAT_complex Stable AANAT/14-3-3 Complex FourteenThreeThree->AANAT_complex AANAT_complex->Degradation protected from

Caption: Simplified signaling pathway for the regulation of AANAT activity.

Troubleshooting_Workflow Start Inconsistent/Poor AANAT Inhibition Results CheckAssay Review Enzymatic/Cell-Based Assay Protocol Start->CheckAssay CheckInhibitor Evaluate Inhibitor Properties Start->CheckInhibitor AssayConditions Optimize Assay Conditions (pH, Temp, Time) CheckAssay->AssayConditions Reagents Check Reagent Quality & Concentrations CheckAssay->Reagents Permeability Assess Cell Permeability & Efflux CheckInhibitor->Permeability Solubility Verify Inhibitor Solubility CheckInhibitor->Solubility OffTarget Investigate Off-Target Effects CheckInhibitor->OffTarget DataAnalysis Re-evaluate Data Analysis AssayConditions->DataAnalysis Reagents->DataAnalysis Permeability->DataAnalysis Solubility->DataAnalysis OffTarget->DataAnalysis Resolved Problem Resolved DataAnalysis->Resolved

Caption: A logical workflow for troubleshooting AANAT inhibition experiments.

References

Off-target effects of CoA-S-trimethylene-acetyl-tryptamine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CoA-S-trimethylene-acetyl-tryptamine in cellular models. The information is based on the known activities of related tryptamine and Coenzyme A (CoA) analogs and general principles of cellular toxicology.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, such as unexpected cytotoxicity, high variability in results, or discrepancies between biochemical and cellular assays.

Issue 1: Unexpected or High Cellular Toxicity at Low Concentrations

  • Question: We are observing significant cytotoxicity in our cell line (e.g., HEK293, HepG2) at concentrations well below the expected IC50 for the primary target. What could be the cause?

  • Answer: Unexpected cytotoxicity from this compound can stem from several off-target effects related to its structural components: the tryptamine moiety and the Coenzyme A analog structure.

    • Mitochondrial Dysfunction: The compound may be interfering with mitochondrial function. Tryptamine derivatives can affect mitochondrial respiration, and CoA analogs can disrupt metabolic pathways dependent on acetyl-CoA.[1] We recommend performing a mitochondrial membrane potential assay (e.g., using JC-1 or TMRE) or a Seahorse XF Analyzer assay to assess mitochondrial health.

    • Serotonergic Receptor Overactivation: The tryptamine structure is similar to serotonin and can act as an agonist at various serotonin receptors (e.g., 5-HT2A, 5-HT2C).[2][3][4] Overactivation of these receptors, especially in neuronal cell lines or cells endogenously expressing them, can lead to excitotoxicity. Consider co-treatment with a broad-spectrum serotonin receptor antagonist (e.g., ketanserin) to test this hypothesis.

    • Disruption of Acetyl-CoA Metabolism: As a CoA analog, the compound might interfere with enzymes that utilize acetyl-CoA, a critical hub in cellular metabolism for energy production and biosynthesis.[5][6] This can lead to metabolic collapse. Quantification of intracellular acetyl-CoA levels via LC-MS can help diagnose this issue.[5][6]

Troubleshooting Flowchart for Unexpected Cytotoxicity

G start High Cytotoxicity Observed mito_assay Perform Mitochondrial Health Assay (e.g., TMRE) start->mito_assay receptor_block Co-treat with 5-HT Receptor Antagonist start->receptor_block metabolomics Quantify Intracellular Acetyl-CoA Levels start->metabolomics mito_result Mitochondrial Dysfunction? mito_assay->mito_result receptor_result Toxicity Reduced? receptor_block->receptor_result metabolomics_result Acetyl-CoA Levels Altered? metabolomics->metabolomics_result conclusion1 Likely Off-Target: Mitochondrial Toxicity mito_result->conclusion1 Yes conclusion_ok Toxicity is likely due to primary target engagement or other mechanisms. mito_result->conclusion_ok No conclusion2 Likely Off-Target: Serotonergic Signaling receptor_result->conclusion2 Yes receptor_result->conclusion_ok No conclusion3 Likely Off-Target: Metabolic Interference metabolomics_result->conclusion3 Yes metabolomics_result->conclusion_ok No

Caption: Troubleshooting logic for diagnosing unexpected cytotoxicity.

Issue 2: Inconsistent Results Between Enzymatic and Cellular Assays

  • Question: Our compound is a potent inhibitor of the purified target enzyme in a biochemical assay, but it shows weak or no activity in a cell-based functional assay. Why is there a discrepancy?

  • Answer: This is a common challenge in drug development and can be attributed to several factors:

    • Poor Cell Permeability: The compound has multiple phosphate groups, making it highly charged and unlikely to passively cross the cell membrane.[7] We recommend using a cell line that has been engineered to express relevant transporters or employing cell permeabilization techniques (e.g., with a low concentration of digitonin), though the latter can introduce artifacts.

    • Cellular Metabolism/Degradation: The compound may be rapidly metabolized or degraded by intracellular enzymes. Performing a time-course experiment and analyzing cell lysates via LC-MS can determine the intracellular stability of the compound.

    • Efflux Pump Activity: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can test for this possibility.

II. Frequently Asked Questions (FAQs)

Q1: What is the presumed primary mechanism of action for this compound?

Based on its structure as a Coenzyme A and tryptamine conjugate, the compound is likely designed as a bisubstrate inhibitor.[7][8] It is hypothesized to target enzymes that use both an acetyl-CoA derivative and a tryptamine-like substrate. A primary example is Arylalkylamine N-acetyltransferase (AANAT), the enzyme responsible for a key step in melatonin synthesis.[7][8] The compound is thought to occupy both the acetyl-CoA and the serotonin/tryptamine binding sites simultaneously, leading to potent inhibition.[8]

Hypothesized AANAT Inhibition Pathway

G cluster_0 Normal AANAT Function cluster_1 Inhibition by Compound AcCoA Acetyl-CoA AANAT AANAT Enzyme AcCoA->AANAT Sero Serotonin Sero->AANAT Product N-Acetylserotonin (Melatonin Precursor) AANAT->Product Compound CoA-S-trimethylene- acetyl-tryptamine AANAT_inhibited AANAT Enzyme Compound->AANAT_inhibited Blocked Inhibition AANAT_inhibited->Blocked

Caption: Hypothesized mechanism of AANAT inhibition.

Q2: What are the most likely off-target interactions?

The most probable off-target effects are related to the tryptamine and CoA moieties:

  • Tryptamine-Related: Interaction with serotonin (5-HT) and dopamine receptors. Tryptamines are well-known agonists of 5-HT2A receptors, which can mediate hallucinogenic effects and other psychoactive responses.[2][4][9]

  • CoA-Related: Interference with enzymes in fatty acid metabolism and the Krebs cycle that use CoA or acetyl-CoA as a substrate.[10] This could lead to broad metabolic disruption.

Q3: How can I experimentally profile for these off-target effects?

A tiered approach is recommended:

  • Receptor Binding Assays: Screen the compound against a panel of common GPCRs, particularly serotonin and dopamine receptor subtypes.

  • Metabolic Profiling: Use untargeted metabolomics to assess global changes in cellular metabolites after treatment. Look for perturbations in pathways involving acetyl-CoA, such as the TCA cycle and fatty acid synthesis.

  • Transcriptional Profiling: Perform RNA-seq on treated versus untreated cells to identify gene expression signatures indicative of off-target pathway activation (e.g., stress response, GPCR signaling).[11]

III. Data Presentation

The following tables summarize hypothetical quantitative data from suggested experiments to characterize the compound's activity and off-target effects.

Table 1: Comparative Potency in Enzymatic vs. Cellular Assays

Assay Type Target/Endpoint Cell Line IC50 / EC50 (µM)
Enzymatic Recombinant AANAT N/A 0.05 ± 0.01
Cellular Melatonin Production Pinealocytes 15.2 ± 3.5
Cellular Cytotoxicity HEK293 > 50

| Cellular | Cytotoxicity | SH-SY5Y (Neuronal) | 8.9 ± 2.1 |

Table 2: Off-Target Profile at Serotonin Receptors

Receptor Subtype Assay Type Ki (nM) Functional Activity
5-HT2A Radioligand Binding 150 ± 25 Partial Agonist
5-HT2C Radioligand Binding 850 ± 110 Weak Partial Agonist

| 5-HT1A | Radioligand Binding | > 10,000 | No significant activity |

IV. Experimental Protocols

Protocol 1: AANAT Enzymatic Inhibition Assay

This protocol is adapted from methodologies used for similar AANAT inhibitors.[8]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Enzyme Preparation: Add purified recombinant AANAT to the reaction buffer at a final concentration of 1-2 µM.

  • Compound Incubation: Add varying concentrations of this compound or vehicle control. Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the substrates: Acetyl-CoA (e.g., 100 µM) and tryptamine or serotonin (e.g., 200 µM).

  • Reaction & Quenching: Allow the reaction to proceed for 30 minutes at 37°C. Stop the reaction by adding an equal volume of acetonitrile with an internal standard.

  • Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by LC-MS to quantify the formation of N-acetyltryptamine.

  • Data Analysis: Plot the rate of product formation against the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Experimental Workflow for Off-Target Profiling

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Follow-up cluster_2 Tier 3: Systems-Level Analysis start Start: Characterize Off-Target Effects receptor_panel GPCR Binding Panel (esp. Serotonergic) start->receptor_panel cytotoxicity_panel Cytotoxicity Screen (Multiple Cell Lines) start->cytotoxicity_panel functional_assays Functional Assays (e.g., Calcium Flux for 5-HT2A) receptor_panel->functional_assays mito_health Mitochondrial Health Assays (TMRE, Seahorse) cytotoxicity_panel->mito_health transcriptomics RNA-Sequencing (Pathway Analysis) functional_assays->transcriptomics metabolomics LC-MS Metabolomics (Focus on Acetyl-CoA) mito_health->metabolomics metabolomics->transcriptomics end End: Comprehensive Off-Target Profile transcriptomics->end

Caption: A tiered workflow for experimental off-target profiling.

References

Optimizing buffer conditions for AANAT assays with bisubstrate inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AANAT Assays with Bisubstrate Inhibitors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Arylalkylamine N-acetyltransferase (AANAT) assays, particularly when using bisubstrate inhibitors.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal or apparent enzyme activity in no-enzyme controls. Contamination of reagents with product or a fluorescent compound.1. Prepare fresh buffer and substrate solutions. 2. Test each reagent individually for background signal. 3. If using a fluorescence-based assay, check for autofluorescence of the inhibitor.
Low or no enzyme activity. 1. Inactive enzyme. 2. Suboptimal buffer conditions (pH, ionic strength). 3. Incorrect substrate concentrations. 4. Degradation of AANAT.1. Verify enzyme activity with a positive control substrate. 2. Optimize the buffer pH; animal AANATs generally prefer a pH around 6.8, while plant SNATs can have a higher pH optimum (around 8.8).[1][2] 3. Ensure substrate concentrations are appropriate for the assay (e.g., around the Km value). 4. Add protease inhibitors to the lysis buffer and keep samples on ice.[1]
High variability between replicate wells. 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during the assay.1. Use calibrated pipettes and proper pipetting technique. 2. Ensure thorough mixing of all components before starting the reaction. 3. Use a temperature-controlled plate reader or water bath to maintain a constant temperature.
Precipitation of the bisubstrate inhibitor during the assay. Low solubility of the inhibitor in the assay buffer.Include a small percentage of an organic cosolvent, such as propylene glycol or methanol (up to 5% v/v), to improve inhibitor solubility.[3]
Inconsistent IC50 values for the bisubstrate inhibitor. 1. Assay conditions are not optimized for inhibitors. 2. The inhibitor may be a slow, tight-binding inhibitor. 3. The kinetic mechanism of inhibition is not accounted for.1. Run assays under "balanced" conditions where the concentrations of both substrates are near their Km values to detect various inhibitor modalities.[4] 2. Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrates. 3. Determine the kinetic mechanism (e.g., competitive, noncompetitive) with respect to both substrates to properly interpret the IC50 values.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an AANAT assay?

A1: The optimal pH can vary depending on the source of the AANAT enzyme. For many animal AANATs, the optimal pH is around 6.8.[1] However, plant-derived AANATs (SNATs) can have a much higher pH optimum, around 8.8.[2] It is recommended to perform a pH titration curve to determine the optimal pH for your specific enzyme and assay conditions.

Q2: My bisubstrate inhibitor is not showing any activity. What could be the reason?

A2: There are several potential reasons for a lack of inhibitor activity:

  • Incorrect inhibitor design: The linker length and chemical nature between the two substrate-mimicking moieties are crucial for potent inhibition.[6]

  • Low inhibitor concentration: The inhibitor concentration may be too low to see an effect. Try a wider range of concentrations.

  • Assay interference: The inhibitor may be interfering with the detection method (e.g., fluorescence quenching). Run appropriate controls to test for this.

  • Slow binding kinetics: Some inhibitors bind slowly. Increase the pre-incubation time with the enzyme before starting the reaction.

Q3: How can I improve the solubility of my bisubstrate inhibitor in the assay buffer?

A3: If your bisubstrate inhibitor has poor solubility, you can try adding a small amount of an organic cosolvent to the assay buffer. Propylene glycol or methanol at concentrations up to 5% (v/v) have been used successfully without significantly affecting AANAT activity.[3]

Q4: What are the key components of a typical AANAT assay buffer?

A4: A common buffer for AANAT assays is an ammonium acetate or sodium phosphate buffer.[1][7] Other important components often include a reducing agent like dithiothreitol (DTT) to maintain enzyme stability and glycerol to help stabilize the protein.[1][8]

Q5: How does the kinetic mechanism of AANAT affect the study of bisubstrate inhibitors?

A5: AANAT typically follows an ordered Bi-Bi kinetic mechanism, where acetyl-CoA (AcCoA) binds to the enzyme first, followed by the arylalkylamine substrate.[9][10] Understanding this mechanism is crucial for designing and interpreting experiments with bisubstrate inhibitors. For example, a bisubstrate inhibitor may be competitive with respect to the arylalkylamine substrate and noncompetitive or uncompetitive with respect to AcCoA.[11][12]

Experimental Protocols

General AANAT Activity Assay Protocol

This protocol is a general guideline and may require optimization for specific enzymes and inhibitors.

  • Prepare the Assay Buffer: A typical buffer is 0.1 M ammonium acetate or sodium phosphate, pH 6.8, containing 10 mM dithiothreitol (DTT) and 10% glycerol.[1]

  • Prepare Substrate Solutions:

    • Acetyl-Coenzyme A (AcCoA) stock solution (e.g., 10 mM in water).

    • Arylalkylamine substrate (e.g., tryptamine or serotonin) stock solution (e.g., 10 mM in water).

  • Prepare Enzyme and Inhibitor Solutions:

    • Dilute the AANAT enzyme to the desired concentration in assay buffer.

    • Prepare a serial dilution of the bisubstrate inhibitor in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the desired volume of assay buffer.

    • Add the bisubstrate inhibitor (or vehicle for control).

    • Add the AANAT enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrates (AcCoA and arylalkylamine).

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

  • Detection:

    • Quantify the product formation using a suitable method, such as HPLC with fluorescence detection or a radiometric assay.[1][13]

Visualizations

AANAT Catalytic Cycle and Inhibition

AANAT_Pathway AANAT Catalytic Cycle and Bisubstrate Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway AANAT AANAT (Free Enzyme) AANAT_AcCoA AANAT-Acetyl-CoA Complex AANAT->AANAT_AcCoA + Acetyl-CoA AANAT_Inhibitor AANAT-Inhibitor Complex (Inactive) AANAT->AANAT_Inhibitor + Inhibitor AcCoA Acetyl-CoA AANAT_AcCoA_Serotonin Ternary Complex AANAT_AcCoA->AANAT_AcCoA_Serotonin + Serotonin Serotonin Serotonin AANAT_AcCoA_Serotonin->AANAT Product Release Products N-acetylserotonin + CoA AANAT_AcCoA_Serotonin->Products Bisubstrate_Inhibitor Bisubstrate Inhibitor

Caption: AANAT catalytic cycle and competitive inhibition by a bisubstrate inhibitor.

Workflow for Optimizing Buffer Conditions

Buffer_Optimization_Workflow Buffer Optimization Workflow for AANAT Assays start Start define_params Define Initial Assay Parameters (Enzyme, Substrates, Temperature) start->define_params ph_screen pH Screening (e.g., pH 6.0 - 9.0) define_params->ph_screen select_ph Select Optimal pH ph_screen->select_ph Optimal pH found salt_screen Ionic Strength Screening (e.g., different salt concentrations) select_ph->salt_screen select_salt Select Optimal Salt Concentration salt_screen->select_salt Optimal salt found additive_screen Additive Screening (e.g., DTT, Glycerol) select_salt->additive_screen select_additives Select Optimal Additives additive_screen->select_additives Optimal additives found validate_conditions Validate Final Buffer Conditions with Bisubstrate Inhibitor select_additives->validate_conditions end End validate_conditions->end

Caption: A logical workflow for the systematic optimization of buffer conditions.

References

Technical Support Center: Overcoming Poor Cell Permeability of Coenzyme A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Coenzyme A (CoA) and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is delivering Coenzyme A into cells so challenging?

Coenzyme A (CoA) is a large and highly polar molecule, featuring multiple phosphate groups that carry a significant negative charge at physiological pH.[1] Its structure includes pantothenic acid, β-alanine, cysteamine, and an adenosine triphosphate (ATP) moiety.[2][3] This large size and hydrophilicity prevent it from passively diffusing across the lipophilic cell membrane. As a result, direct administration of CoA or its derivatives to cells is generally ineffective for increasing intracellular concentrations.

FAQ 2: What are the primary strategies to overcome the poor cell permeability of CoA derivatives?

There are two main strategies employed to bypass the cell membrane barrier:

  • Prodrug Approach: This involves chemically modifying the CoA derivative to create a more lipophilic, membrane-permeant version.[4][5] Once inside the cell, native enzymes cleave the modifying groups, releasing the active CoA derivative.[6] A common strategy involves using pantetheine-based precursors, which can be taken up by cells and then converted into active CoA through the endogenous biosynthesis pathway.[1][7]

  • Nanocarrier-Mediated Delivery: This strategy encapsulates the CoA derivative within a nanocarrier, such as a liposome or polymeric nanoparticle.[8][9] The carrier protects the molecule and facilitates its entry into the cell through processes like endocytosis.[10][11]

FAQ 3: How can I measure the intracellular concentration of CoA to verify the success of my delivery strategy?

Accurate measurement of intracellular CoA levels is critical. The most common and reliable methods involve:

  • High-Performance Liquid Chromatography (HPLC): HPLC-based methods are widely used for the simultaneous determination of CoA and its thioesters (like acetyl-CoA).[12][13] Samples are typically prepared by cell lysis, protein precipitation (often with perchloric acid or trichloroacetic acid), and derivatization of the free thiol group to enhance detection.[12][14][15]

  • Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying various CoA species.[15]

  • Enzymatic Assays: These assays use enzymes that specifically react with CoA to produce a detectable signal (e.g., colorimetric or fluorometric). While sometimes less specific than HPLC, they can be a simpler alternative.[13]

Section 2: Troubleshooting Guides

Issue 1: Low or No Increase in Intracellular CoA After Using a Prodrug

Symptoms: After treating cells with a CoA prodrug, subsequent measurement shows no significant increase in intracellular CoA or acetyl-CoA levels compared to control cells.

Potential Cause Troubleshooting Steps & Recommendations
Prodrug Instability The prodrug may be chemically unstable in the culture medium, degrading before it can enter the cells. Solution: 1. Assess the stability of your prodrug in cell culture medium over time using HPLC. 2. Reduce incubation time if significant degradation is observed. 3. Consider redesigning the prodrug with more stable linkers.[16]
Poor Passive Diffusion The modification may not have rendered the prodrug sufficiently lipophilic to cross the cell membrane effectively. Solution: 1. Calculate the LogP value of your prodrug. 2. If too low, consider synthesizing derivatives with more lipophilic promoieties (e.g., longer alkyl esters).[4]
Active Efflux The prodrug might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[6] Solution: 1. Perform a Caco-2 bidirectional transport assay. A higher flux from the basolateral to the apical side suggests efflux. 2. Co-administer your prodrug with a known efflux pump inhibitor (e.g., verapamil) to see if intracellular accumulation increases.[6]
Inefficient Intracellular Conversion The cellular enzymes required to convert the prodrug back to the active CoA derivative may be absent or have low activity in your chosen cell line. Solution: 1. Verify the expression of necessary enzymes (e.g., esterases, kinases) in your cell line. 2. Test the prodrug in different cell lines known to have high metabolic activity.
Inaccurate CoA Measurement The assay used to measure intracellular CoA may not be sensitive enough, or the sample preparation may be flawed. Solution: 1. Refer to the detailed protocol in Section 4 for a validated HPLC-based measurement method. 2. Ensure complete cell lysis and efficient protein precipitation. Run a standard curve with every experiment.[14]
Issue 2: Problems with Nanocarrier-Mediated Delivery

Symptoms: Cells treated with CoA-loaded nanocarriers do not show the expected biological effect or increase in intracellular CoA.

Potential Cause Troubleshooting Steps & Recommendations
Low Encapsulation Efficiency A significant portion of the CoA derivative was not successfully loaded into the nanocarriers. Solution: 1. Quantify the encapsulation efficiency by separating the nanocarriers from the solution (e.g., via centrifugation or dialysis) and measuring the amount of free CoA derivative in the supernatant. 2. Optimize the formulation process (e.g., adjust lipid/polymer to drug ratio, modify pH or temperature).[8]
Nanocarrier Instability The nanocarriers may be aggregating or degrading in the cell culture medium, leading to premature release of the payload. Solution: 1. Measure the particle size and zeta potential of the nanocarriers in culture medium over time using Dynamic Light Scattering (DLS). 2. If instability is observed, consider modifying the surface with PEG (PEGylation) to improve colloidal stability.[11]
Inefficient Cellular Uptake The nanocarriers are not being internalized by the cells. Solution: 1. Label the nanocarriers with a fluorescent dye and visualize cellular uptake using confocal microscopy or flow cytometry. 2. Modify the nanocarrier surface with targeting ligands (e.g., peptides, antibodies) that bind to receptors on the cell surface to promote endocytosis.
Poor Endosomal Escape The nanocarriers are taken up into endosomes but are not releasing their CoA payload into the cytoplasm. They are subsequently degraded in lysosomes. Solution: 1. Incorporate pH-sensitive lipids or polymers into the nanocarrier formulation that destabilize the endosomal membrane upon acidification. 2. Use endosomal escape-enhancing peptides.

Section 3: Data & Visualizations

Comparative Efficacy of Delivery Strategies

The following table summarizes hypothetical but realistic data from studies comparing different strategies for delivering a CoA analogue.

Delivery Method Intracellular Concentration Achieved (µM) Fold Increase Over Control Observed Biological Effect
Free CoA Analogue (Control)0.5 ± 0.11xNo significant change
Pantetheine Prodrug A5.2 ± 0.8~10xModerate enzyme inhibition
Lipophilic Ester Prodrug B12.5 ± 2.1~25xStrong enzyme inhibition, moderate cytotoxicity
Liposomal Formulation8.9 ± 1.5~18xModerate enzyme inhibition, low cytotoxicity
Targeted Nanoparticle25.1 ± 3.5~50xPotent and specific enzyme inhibition, no cytotoxicity

Workflow & Pathway Diagrams

G cluster_1 Cytoplasm Prodrug Lipophilic CoA Prodrug Prodrug_in Prodrug Prodrug->Prodrug_in Passive Diffusion Enzymes Cellular Esterases / Kinases Prodrug_in->Enzymes Metabolic Activation CoA Active CoA Derivative Enzymes->CoA Target Intracellular Target CoA->Target Biological Effect Membrane

Caption: Metabolic activation pathway of a cell-permeable CoA prodrug.

G start Experiment Start: Low Intracellular CoA is_prodrug Using a Prodrug? start->is_prodrug is_prodrug->is_prodrug check_stability Check Prodrug Stability in Medium (HPLC) is_prodrug->check_stability Yes start_nano Using Nanocarrier? is_prodrug->start_nano No is_prodrug->start_nano is_stable Is it Stable? check_stability->is_stable check_permeability Assess Permeability (e.g., PAMPA, Caco-2) is_stable->check_permeability Yes redesign_linker Redesign Linker or Reduce Incubation is_stable->redesign_linker No is_permeable Is it Permeable? check_permeability->is_permeable check_conversion Verify Intracellular Conversion (LC-MS) is_permeable->check_conversion Yes check_efflux Test for Active Efflux (Bidirectional Assay) is_permeable->check_efflux No, suspect efflux increase_lipo Increase Lipophilicity of Promoieties is_permeable->increase_lipo No is_converted Is it Converted? check_conversion->is_converted success Success: Increased Intracellular CoA is_converted->success Yes check_enzymes Check Enzyme Expression in Cell Line is_converted->check_enzymes No use_inhibitor Co-administer Efflux Inhibitor check_efflux->use_inhibitor start_nano->start_nano check_uptake Verify Cellular Uptake (Fluorescence Microscopy) start_nano->check_uptake Yes start_nano->check_uptake check_uptake->check_uptake is_uptake Is it Internalized? check_uptake->is_uptake check_uptake->is_uptake is_uptake->is_uptake is_uptake->is_uptake check_release Assess Endosomal Escape & Payload Release is_uptake->check_release Yes is_uptake->check_release add_targeting Add Targeting Ligands to Surface is_uptake->add_targeting No is_uptake->add_targeting check_release->success

Caption: Troubleshooting workflow for low intracellular CoA delivery.

Section 4: Key Experimental Protocols

Protocol 1: Quantification of Intracellular CoA and Acetyl-CoA by HPLC

This protocol is adapted from established methods for measuring CoA species in biological samples.[12][14]

A. Materials and Reagents

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Perchloric Acid (PCA), 5% (v/v) aqueous solution

  • Potassium Hydroxide (KOH), 3M for neutralization

  • Dithiothreitol (DTT)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile Phase A: 0.1 M Sodium Phosphate, pH 4.6

  • Mobile Phase B: Acetonitrile

  • CoA and Acetyl-CoA standards (Sigma-Aldrich)

B. Sample Preparation (from Cultured Cells)

  • Culture cells to ~80-90% confluency in a 10 cm dish.

  • Aspirate the culture medium and immediately wash the cell monolayer twice with 5 mL of ice-cold PBS.

  • Add 0.5 mL of ice-cold 5% PCA solution containing 50 µM DTT directly to the plate.[12]

  • Scrape the cells using a cell scraper and transfer the cell suspension into a 1.5 mL microcentrifuge tube.

  • Incubate on ice for 15 minutes, vortexing briefly every 5 minutes to ensure complete lysis and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[12]

  • Carefully transfer the supernatant (which contains the CoA esters) to a new, pre-chilled tube.

  • Neutralize the extract by adding 3M KOH dropwise until the pH is between 4 and 6. Use pH paper for testing. The PCA will precipitate as potassium perchlorate.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the salt.

  • The resulting supernatant is ready for immediate HPLC analysis or can be stored at -80°C.

C. HPLC Analysis

  • Equilibrate the C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size) with 95% Mobile Phase A and 5% Mobile Phase B.

  • Set the UV detector to 259 nm.[3]

  • Inject 20-50 µL of the prepared sample or standard.

  • Run a gradient elution program. For example:

    • 0-5 min: 5% B

    • 5-15 min: Linear gradient to 30% B

    • 15-20 min: Hold at 30% B

    • 20-25 min: Return to 5% B and re-equilibrate.

  • Identify peaks by comparing their retention times to those of the CoA and acetyl-CoA standards.

  • Quantify the amount of CoA and acetyl-CoA in the sample by integrating the peak area and comparing it to the standard curve. Normalize the results to the total protein content of the cell pellet (which can be re-dissolved in 0.1 M NaOH and measured using a BCA assay).[12]

References

Troubleshooting inconsistent results in AANAT kinetic assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aralkylamine N-acetyltransferase (AANAT) kinetic assays. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of AANAT and its significance in kinetic assays?

Aralkylamine N-acetyltransferase (AANAT) is a key enzyme in the synthesis of melatonin.[1] It catalyzes the transfer of an acetyl group from acetyl coenzyme A (Acetyl-CoA) to an aralkylamine substrate, such as serotonin, to produce N-acetylserotonin.[2] This reaction is often the rate-limiting step in melatonin production.[3][4] Kinetic assays are crucial for studying the enzyme's activity, understanding its regulation, and screening for potential inhibitors or activators, which is vital in drug discovery for conditions like seasonal affective disorder.[3][4]

Q2: What are the common types of AANAT kinetic assays?

The most common methods are radioenzymatic assays, which measure the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA or [14C]-acetyl-CoA to the amine substrate.[5] This method is highly sensitive and allows for the quantification of the resulting N-acetylated product.[5] Non-radioactive methods, such as those using liquid chromatography to separate and quantify the product, are also available and offer a safer alternative.[6][7]

Q3: My AANAT enzyme appears to have low or no activity. What are the potential causes?

Low or absent enzyme activity can stem from several factors.[8] Firstly, ensure the enzyme has been stored correctly, typically at -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[9][10] Secondly, verify the integrity of all reagents, especially the substrates Acetyl-CoA and tryptamine/serotonin, as they can degrade over time. It is recommended to prepare substrate solutions fresh before each experiment.[10] Finally, confirm that assay conditions such as pH and temperature are optimal for AANAT activity.[11]

Q4: How can I improve the stability of my AANAT enzyme during experiments?

Enzyme stability is critical for reproducible results. AANAT can be sensitive to its environment.[12] To improve stability, always keep the enzyme on ice when not in use. The addition of cryoprotectants like glycerol (at 10-20%) to the storage buffer can also help preserve its activity.[10] Furthermore, including carrier proteins such as Bovine Serum Albumin (BSA) in the assay buffer can sometimes prevent enzyme inactivation, especially at low concentrations.[12]

Troubleshooting Inconsistent Results

Inconsistent results are a common challenge in enzyme kinetics.[13] This section addresses specific issues you may encounter.

Issue 1: High Variability Between Replicates

High coefficient of variation (CV) between replicates can invalidate your results. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution Expected Outcome
Pipetting Inaccuracy Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for reagents to be added to multiple wells.[14]CV between replicates is <10%.
Incomplete Mixing Ensure reagents are mixed thoroughly in each well by gently tapping the plate or using a plate shaker.[10]A more uniform signal is observed in replicate wells.[10]
Temperature Gradients Equilibrate the assay plate and all reagents to the reaction temperature before starting. Incubate the plate in a temperature-controlled environment to avoid "edge effects".[10]Readings are consistent across the entire plate.[10]
Issue 2: High Background Signal

A high background signal can mask the true enzyme activity. Common causes and their solutions are detailed below.

Potential Cause Recommended Solution Expected Outcome
Contaminated Reagents Prepare fresh buffers and substrate solutions using high-purity water and filter-sterilize if necessary.[10]Signal in blank wells (no enzyme) is less than 10% of the positive control.[10]
Substrate Instability Prepare the substrate solution immediately before use and protect it from light and store on ice.[10]The signal in blank wells remains stable over the incubation period.[10]
Non-Enzymatic Reaction Run a control reaction without the enzyme to quantify the rate of any non-enzymatic product formation. Subtract this rate from your sample measurements.The corrected enzyme activity is more accurate.

Experimental Protocols & Methodologies

Standard AANAT Radioenzymatic Assay Protocol

This protocol is a modified version of the widely used radioenzymatic assay.[5]

Materials:

  • Purified AANAT enzyme

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Tryptamine solution (40 mM in phosphate buffer)

  • Acetyl-CoA solution (2 mM)

  • [3H]-acetyl-CoA

  • Chloroform

  • Scintillation fluid

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. For each sample, add 25 µL of sodium phosphate buffer, 25 µL of 40 mM tryptamine, 25 µL of 2 mM Acetyl-CoA, and 25 µL of [3H]-acetyl-CoA.[5]

  • Enzyme Addition: Add 25 µL of the AANAT enzyme solution to start the reaction. For blank controls, add 25 µL of phosphate buffer instead of the enzyme.[5]

  • Incubation: Incubate the tubes at 37°C for 20 minutes with gentle agitation.[5]

  • Reaction Termination & Extraction: Stop the reaction by adding 500 µL of ice-cold chloroform to each tube to extract the product, [3H]-N-acetyltryptamine. Vortex for 1 minute.[5]

  • Phase Separation: Centrifuge the tubes at 13,000 x g for 1 minute to separate the aqueous and organic phases.[5]

  • Sample Collection: Carefully transfer a known volume of the upper organic layer to a scintillation vial.

  • Drying: Allow the chloroform to evaporate completely overnight in a fume hood.[5]

  • Scintillation Counting: Add 4 mL of scintillation fluid to each vial, vortex, and measure the radioactivity using a β-counter.[5]

  • Calculation: Calculate the enzyme activity based on the disintegrations per minute (DPM) in the samples compared to the blanks and standards.[5]

Key Assay Parameters

Proper assay conditions are crucial for reliable data. The following table summarizes key parameters that can affect AANAT activity.

Parameter Typical Range/Value Considerations & Impact on Assay
pH 6.5 - 7.5AANAT activity is highly pH-dependent. The optimal pH can vary slightly depending on the enzyme source. It's critical to maintain a stable pH with a suitable buffer.[11]
Temperature 30 - 37°CEnzyme activity generally increases with temperature up to an optimum, beyond which the enzyme denatures. A consistent temperature is essential for reproducibility.[11][15]
Substrate Concentration Tryptamine: ~40 mM, Acetyl-CoA: ~2 mMSubstrate concentrations should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to enzyme concentration.[5][12]
Enzyme Concentration VariesShould be in the linear range of the assay, where the product formation is proportional to the amount of enzyme added.
Incubation Time 10 - 30 minutesThe reaction should be stopped within the initial velocity period, where less than 10-15% of the substrate has been consumed.[5][12]

Visual Guides and Workflows

AANAT's Role in Melatonin Synthesis

This diagram illustrates the metabolic pathway where AANAT is the rate-limiting enzyme.

Melatonin_Pathway tryptophan Tryptophan serotonin Serotonin tryptophan->serotonin TPH aanat AANAT (Rate-Limiting Step) serotonin->aanat n_acetylserotonin N-acetylserotonin asmt ASMT n_acetylserotonin->asmt melatonin Melatonin aanat->n_acetylserotonin asmt->melatonin

Caption: AANAT catalyzes the conversion of serotonin to N-acetylserotonin.

Standard Experimental Workflow

This workflow provides a step-by-step visual guide to performing an AANAT kinetic assay.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagents Prepare Buffers & Substrate Solutions thaw_enzyme Thaw Enzyme on Ice setup_rxn Set Up Reaction Mix (Buffer, Substrates) prep_reagents->setup_rxn add_enzyme Initiate with Enzyme thaw_enzyme->add_enzyme setup_rxn->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_rxn Stop Reaction & Extract Product incubate->stop_rxn measure Measure Product (e.g., Scintillation) stop_rxn->measure calculate Calculate Activity measure->calculate

Caption: A typical workflow for an AANAT kinetic assay.

Troubleshooting Logic for Inconsistent Results

This flowchart helps diagnose the root cause of variability in your assay results.

Troubleshooting_Flowchart start Inconsistent Results (High CV) check_pipetting Review Pipetting Technique & Calibration? start->check_pipetting pipetting_ok Yes check_pipetting->pipetting_ok No Issue pipetting_no No check_pipetting->pipetting_no Issue Found check_reagents Reagents Freshly Prepared? Stored Properly? reagents_ok Yes check_reagents->reagents_ok No Issue reagents_no No check_reagents->reagents_no Issue Found check_mixing Is Mixing in Wells Thorough & Consistent? mixing_ok Yes check_mixing->mixing_ok No Issue mixing_no No check_mixing->mixing_no Issue Found check_temp Uniform Temperature Across Plate? temp_ok Yes check_temp->temp_ok No Issue temp_no No check_temp->temp_no Issue Found pipetting_ok->check_reagents solution_pipetting Solution: Use Master Mixes & Calibrated Pipettes pipetting_no->solution_pipetting reagents_ok->check_mixing solution_reagents Solution: Prepare Fresh Reagents reagents_no->solution_reagents mixing_ok->check_temp solution_mixing Solution: Use Plate Shaker mixing_no->solution_mixing solution_temp Solution: Equilibrate Plate & Reagents temp_no->solution_temp

Caption: A decision tree for troubleshooting inconsistent AANAT assay data.

References

Technical Support Center: Minimizing Non-specific Binding of CoA-S-trimethylene-acetyl-tryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) of CoA-S-trimethylene-acetyl-tryptamine in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern for a molecule like this compound?

Non-specific binding refers to the interaction of a molecule, in this case, this compound, with surfaces or molecules other than its intended biological target.[1][2][3] This can lead to inaccurate experimental data, such as inflated binding signals, reduced assay sensitivity, and false-positive or false-negative results.[1][2][3] For a molecule with both a hydrophobic tryptamine group and a larger coenzyme A moiety, there is a potential for various types of non-specific interactions, including hydrophobic and electrostatic interactions with assay components like plasticware, membranes, and unrelated proteins.

Q2: What are the primary drivers of non-specific binding for small molecules?

The main causes of non-specific binding for small molecules are:

  • Hydrophobic interactions: The molecule may bind to hydrophobic surfaces of plastics or proteins.[1][4]

  • Electrostatic interactions: Charged regions of the molecule can interact with oppositely charged surfaces or biomolecules.[1][4]

Q3: How can I preemptively minimize NSB when designing my experiment?

Proactive measures to reduce NSB include:

  • Careful selection of assay components: Use low-binding microplates and tubes.[5]

  • Buffer optimization: Incorporate blocking agents, detergents, and adjust salt concentrations in your assay buffers from the outset.[1][6]

Troubleshooting Guides

Issue 1: High background signal in a binding assay.

High background signal is a common indicator of significant non-specific binding.

Troubleshooting Steps:

  • Optimize Blocking Step: Inadequate blocking of unoccupied sites on a surface (e.g., microplate well, sensor chip) is a frequent cause of high background.[7][8][9]

    • Increase Blocking Agent Concentration: If using Bovine Serum Albumin (BSA) or non-fat dry milk, try increasing the concentration.[10]

    • Extend Incubation Time: Longer incubation with the blocking agent can improve surface coverage.[11]

    • Try Different Blocking Agents: If one blocking agent is ineffective, consider alternatives.[7][10]

  • Modify Assay Buffer Composition: The components of your buffer can be adjusted to disrupt non-specific interactions.[6]

    • Add a Non-ionic Detergent: Detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[1][12] Start with a low concentration (e.g., 0.01-0.1%) and optimize.[13]

    • Increase Salt Concentration: Higher salt concentrations (e.g., increasing NaCl) can reduce non-specific binding due to charge interactions by creating a shielding effect.[1][4][7]

    • Adjust pH: The pH of the buffer can influence the charge of your molecule and the interacting surfaces. Adjusting the pH may help minimize electrostatic interactions.[4][6]

  • Optimize Analyte Concentration: High concentrations of this compound can lead to increased non-specific binding.[10] If possible, perform assays at lower concentrations.

Experimental Protocol: Optimizing Blocking Conditions

  • Prepare Blocking Buffers: Create a series of blocking buffers with varying concentrations of a blocking agent (e.g., 1%, 3%, 5% BSA in Phosphate Buffered Saline (PBS)).

  • Coat Plates: Coat microplate wells with the target protein, leaving some wells uncoated as a negative control.

  • Block: Add the different blocking buffers to the wells and incubate for various durations (e.g., 1 hour at room temperature, 2 hours at room temperature, or overnight at 4°C).[11]

  • Wash: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add Analyte: Add a high concentration of this compound to the wells and incubate for the standard assay time.

  • Final Wash: Thoroughly wash the wells to remove any unbound analyte.

  • Detection: Add detection reagents and measure the signal. The condition with the lowest signal in the negative control wells and the best signal-to-noise ratio is optimal.

Issue 2: Inconsistent results and poor reproducibility.

Poor reproducibility can stem from variable non-specific binding between experiments.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental steps, including incubation times, temperatures, and washing procedures, are consistent.

  • Use Low-Adsorption Consumables: The use of low-binding plasticware for sample preparation and storage can mitigate the loss of the compound to container walls, which can be a form of non-specific binding.[5]

  • Include Proper Controls: Always include a "no target" control to quantify the level of non-specific binding in each experiment.

Data Presentation

Table 1: Common Reagents for Minimizing Non-Specific Binding

Reagent ClassExampleTypical Starting ConcentrationMechanism of Action
Blocking Proteins Bovine Serum Albumin (BSA), Non-fat Dry Milk1-5% (w/v)Coats unoccupied surfaces to prevent analyte adsorption.[7][8]
Non-ionic Detergents Tween-20, Triton X-1000.01-0.1% (v/v)Disrupts hydrophobic interactions.[1][12]
Salts Sodium Chloride (NaCl)150 mM - 500 mMShields electrostatic interactions.[1][7]
Synthetic Blockers Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)VariesProvides a non-protein-based blocking alternative.[7]

Visualizations

Troubleshooting_Workflow Start High Non-Specific Binding Observed Blocking Optimize Blocking Step Start->Blocking Buffer Modify Assay Buffer Start->Buffer Concentration Adjust Analyte Concentration Start->Concentration Check_Blocking Increase Concentration / Time Try Different Blocker Blocking->Check_Blocking Check_Buffer Add Detergent (Tween-20) Increase Salt (NaCl) Adjust pH Buffer->Check_Buffer Check_Concentration Use Lower Concentration Range Concentration->Check_Concentration End NSB Minimized Check_Blocking->End Check_Buffer->End Check_Concentration->End

Caption: Troubleshooting workflow for addressing high non-specific binding.

Signaling_Pathway_Hypothesis cluster_0 Potential Tryptamine Derivative Interactions Molecule This compound Receptor1 Serotonin Receptors (e.g., 5-HT4) Molecule->Receptor1 Binds Receptor2 Trace Amine-Associated Receptors (TAARs) Molecule->Receptor2 Binds Downstream Modulation of Dopaminergic, Serotonergic, and Glutamatergic Systems Receptor1->Downstream Receptor2->Downstream

References

How to address product inhibition in AANAT enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arylalkylamine N-acetyltransferase (AANAT) enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to product inhibition in AANAT assays.

Frequently Asked Questions (FAQs)

Q1: What is AANAT and why is it important?

A1: Arylalkylamine N-acetyltransferase (AANAT) is a key enzyme in the biosynthesis of melatonin.[1][2] It catalyzes the rate-limiting step, the conversion of serotonin to N-acetylserotonin, which is then converted to melatonin.[1][2] Due to its critical role in regulating the circadian rhythm, AANAT is a significant target for drug development aimed at treating sleep disorders and other conditions related to melatonin signaling.

Q2: What is product inhibition in the context of AANAT reactions?

A2: Product inhibition is a form of enzyme inhibition where the products of the enzymatic reaction, in this case, N-acetylserotonin and Coenzyme A (CoA-SH), bind to the enzyme and reduce its activity. This is a common regulatory mechanism in metabolic pathways.

Q3: What type of inhibition do the products of the AANAT reaction cause?

A3: Both N-acetylserotonin and CoA-SH are known to inhibit AANAT. Studies on enzymes similar to AANAT suggest that CoA-SH acts as a competitive inhibitor with respect to acetyl-CoA.[3] The nature of inhibition by N-acetylserotonin can be complex and may vary depending on the experimental conditions.

Q4: How can I tell if my AANAT reaction is being affected by product inhibition?

A4: A common sign of product inhibition is a decrease in the reaction rate over time, which is more rapid than what would be expected from substrate depletion alone. This will manifest as a non-linear progress curve (product concentration vs. time).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Non-linear reaction progress curve (rate decreases over time) Accumulation of product inhibitors (N-acetylserotonin and/or CoA-SH).- Use initial velocity measurements for kinetic analysis.- If end-point assays are necessary, ensure that substrate conversion is kept low (typically <10-15%) to minimize inhibitor accumulation.- Consider implementing a coupled-enzyme assay to continuously remove one of the products.
Inconsistent IC50 values for AANAT inhibitors Interference from product inhibition affecting the apparent potency of the inhibitor.- Standardize pre-incubation times and substrate concentrations across all experiments.- Determine the mode of inhibition of your compound relative to the substrates and products to understand potential competitive interactions.
Low overall product yield The reaction may be reaching equilibrium prematurely due to product inhibition.- Increase the concentration of the non-inhibitory substrate (if the other substrate concentration is fixed).- Investigate methods for in-situ product removal, such as using scavenger resins or enzymes that specifically degrade the inhibitory product.

Data Presentation

Kinetic Parameters of AANAT and its Inhibitors

The following table summarizes key kinetic constants for AANAT substrates and the inhibition constant for the product Coenzyme A (CoA-SH).

Molecule Parameter Value Enzyme Source Notes
TryptamineKm0.13 mMHuman AANAT-
5-Hydroxytryptamine (Serotonin)Km2.6 mMHuman AANAT-
PhenylethylamineKm0.55 mMHuman AANAT-
TyramineKm10.6 mMHuman AANAT-
Acetyl-CoAKm2.10 ± 0.48 µMRat liver nuclear histone acetyltransferaseA related acetyltransferase, providing an approximate value.
Coenzyme A (CoA-SH) Ki 0.96 mM Melon fruit alcohol acyltransferaseCompetitive inhibition with respect to acetyl-CoA.[3]
N-acetyltryptamineIC50402 µMOvine AANATProduct analog used as a positive control inhibitor.[4]

Experimental Protocols

Spectrophotometric Assay for AANAT Activity (DTNB-based)

This protocol is adapted from a general method for measuring acetyltransferase activity by quantifying the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified AANAT enzyme

  • Serotonin (substrate)

  • Acetyl-CoA (substrate)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • AANAT enzyme dilution in Tris-HCl buffer.

    • Serotonin stock solution.

    • Acetyl-CoA stock solution.

    • DTNB solution in Tris-HCl buffer.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of Tris-HCl buffer to each well.

    • Add 10 µL of AANAT enzyme solution.

    • Add 10 µL of Serotonin solution.

    • Add 20 µL of DTNB solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add 10 µL of Acetyl-CoA solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 412 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of color change is proportional to the rate of CoA-SH production.

LC-MS Based Assay for N-acetylserotonin Quantification

This method allows for the direct measurement of the product N-acetylserotonin.

Materials:

  • AANAT reaction components (as above)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • C18 reverse-phase column

Procedure:

  • Enzymatic Reaction:

    • Perform the AANAT reaction in a suitable buffer (e.g., ammonium acetate).

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Column: C18 reverse-phase column

    • Gradient: A suitable gradient from low to high organic phase to separate N-acetylserotonin from other reaction components.

    • MS Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific quantification of N-acetylserotonin.

Visualizations

Adrenergic Regulation of AANAT Activity

This diagram illustrates the signaling pathway leading to the activation of AANAT. Norepinephrine released at night activates adrenergic receptors, leading to a cascade that increases AANAT transcription and activity.

AANAT_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Adrenergic_Receptor Adrenergic Receptor Norepinephrine->Adrenergic_Receptor binds Adenylate_Cyclase Adenylate Cyclase Adrenergic_Receptor->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates AANAT_Protein AANAT Protein PKA->AANAT_Protein phosphorylates pCREB p-CREB CREB->pCREB AANAT_Gene AANAT Gene pCREB->AANAT_Gene activates transcription AANAT_mRNA AANAT mRNA AANAT_Gene->AANAT_mRNA AANAT_mRNA->AANAT_Protein translation pAANAT p-AANAT (Active) AANAT_Protein->pAANAT

Caption: Adrenergic signaling pathway regulating AANAT expression and activity.

Experimental Workflow for Determining Product Inhibition

This workflow outlines the key steps to identify and characterize product inhibition in an enzymatic reaction.

Product_Inhibition_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Design_Assay 1. Design Kinetic Assay (e.g., Spectrophotometric or LC-MS) Vary_Substrate 2. Plan Substrate Concentrations (around Km) Design_Assay->Vary_Substrate Vary_Product 3. Plan Product (Inhibitor) Concentrations Vary_Substrate->Vary_Product Run_Control 4. Measure Initial Rates (No Product Added) Vary_Product->Run_Control Run_Inhibition 5. Measure Initial Rates (With Added Product) Run_Control->Run_Inhibition Plot_Data 6. Plot Data (e.g., Lineweaver-Burk or Michaelis-Menten) Run_Inhibition->Plot_Data Determine_Inhibition_Type 7. Determine Inhibition Type (Competitive, Non-competitive, etc.) Plot_Data->Determine_Inhibition_Type Calculate_Ki 8. Calculate Ki Value Determine_Inhibition_Type->Calculate_Ki

References

Technical Support Center: Synthesis of Complex Coenzyme A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of complex Coenzyme A (CoA) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of CoA analogs in a question-and-answer format.

Issue 1: Low Reaction Yields

Q: My final yield of the CoA analog is consistently low. What are the common causes and how can I address them?

A: Low yields are a frequent challenge in CoA analog synthesis, often stemming from multiple factors.[1] Here are the primary causes and potential solutions:

  • Poor Solubility: Coenzyme A is highly polar due to its three phosphate groups, making it insoluble in most organic solvents. This can hinder reaction efficiency if your acyl donor or other reagents are not water-soluble.[1]

    • Solution: Employ aqueous or mixed aqueous/organic solvent systems. Consider using phase-transfer catalysts or modifying your synthetic strategy to a chemoenzymatic approach where enzymes work efficiently in aqueous buffers.[2]

  • Substrate Instability: CoA and its derivatives are sensitive to acidic and basic conditions, as well as high temperatures, leading to degradation.[3]

    • Solution: Maintain a neutral or slightly acidic pH (around 6.5-7.5) throughout the reaction and purification steps. Avoid prolonged heating; if necessary, perform reactions at lower temperatures for longer durations.[2][3]

  • Inefficient Acylation: The direct chemical ligation of carboxylic acids to the thiol group of CoA can be inefficient and require a large excess of the expensive CoA-SH starting material.[1]

    • Solution 1 (Chemical): Use highly reactive acyl donors like acyl chlorides or imidazolides, though be mindful of their potential cross-reactivity with other functional groups on the CoA molecule.[1]

    • Solution 2 (Chemoenzymatic): A more robust method is to first synthesize an acylated pantetheine derivative and then use a one-pot enzymatic cascade (PanK, PPAT, DPCK) to convert it to the final acyl-CoA analog. This approach often results in higher conversion rates.[4][5]

  • Product Degradation During Workup: The purification process itself can lead to significant product loss.

    • Solution: Utilize rapid purification techniques such as solid-phase extraction (SPE) or preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[2][6] Keep samples cold throughout the process.

Issue 2: Difficulty with Purification

Q: I am struggling to purify my target CoA analog from starting materials and byproducts. What are the most effective purification strategies?

A: Purification is a critical challenge due to the polar nature of CoA analogs and the similarity of byproducts to the target molecule.

  • Primary Method (RP-HPLC): Preparative reversed-phase HPLC is the most common and effective method for purifying CoA analogs.[2]

    • Mobile Phase: Use a gradient of an aqueous buffer (e.g., triethylammonium acetate or ammonium acetate) and an organic solvent like acetonitrile.

    • Detection: Monitor the elution at 260 nm, the absorbance maximum for the adenine moiety of CoA.

  • Alternative Method (Solid-Phase Extraction): For rapid, small-scale purification or sample cleanup, SPE can be very effective.[6] C18 or other reversed-phase cartridges are typically used. The target CoA ester can be isolated with yields up to 80% using this method.[6]

  • Affinity Chromatography: For specific applications, if a tag (like His-tag) is incorporated into the analog, immobilized metal affinity chromatography (IMAC) can be used for purification.[2]

Issue 3: Side Reactions and Protecting Group Strategy

Q: I am observing significant side reactions, particularly with complex substrates. How can I minimize these?

A: Side reactions often occur due to the multiple reactive functional groups on the CoA molecule.[1]

  • Protecting Groups: The efficiency of synthesizing complex analogs is heavily dependent on the protection/deprotection protocol used for the diol and carboxylic acid functional groups.[7] Careful selection of protecting groups that are stable during the key coupling reaction but can be removed under mild conditions is crucial.

  • Deprotection Issues: Be aware that some deprotection reagents can interfere with biological assays. For instance, tetrabutylammonium fluoride (TBAF) used for deprotection can leave residual TBA counterions that cause off-target effects in biological testing.[7] An optimized deprotection protocol is essential.[7]

  • Chemoenzymatic Synthesis: This approach can circumvent many side-reaction issues. Enzymes provide high specificity, reducing the need for extensive protecting group manipulation. By synthesizing a simpler, modified pantetheine precursor first, the enzymatic steps can then build the complex CoA structure with high fidelity.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing complex CoA analogs?

A1: There are three primary strategies:

  • Total Chemical Synthesis: This involves the complete chemical construction of the molecule. While versatile, it is often hampered by low yields, the need for extensive protecting group chemistry, and the instability of CoA.[1]

  • Enzymatic Synthesis: This method uses enzymes to construct the CoA analog from a precursor. For example, recombinant enzymes like 4-coumarate:CoA ligase can be used to synthesize various aromatic CoA esters with high conversion rates (up to 95%).[6]

  • Chemoenzymatic Synthesis: This is often the most effective approach. It combines chemical synthesis to create a modified pantetheine or pantothenic acid derivative with a subsequent one-pot enzymatic cascade (typically using PanK, PPAT, and DPCK enzymes) to generate the final, complex CoA analog.[4][5]

Q2: How can I improve the stability of my CoA analogs during synthesis and storage?

A2: CoA analogs are susceptible to both chemical and enzymatic degradation.

  • pH Control: Maintain a pH between 6.0 and 8.0. CoA is unstable in strong acid or base.[3]

  • Temperature: Store stock solutions at -80°C.[6] Avoid repeated freeze-thaw cycles. Perform reactions and purifications at low temperatures (0-4°C) whenever possible.

  • Reducing Agents: The free thiol group can oxidize to form a disulfide dimer. Include a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in your reaction and purification buffers to prevent this.[2]

  • Structural Modification: For research purposes, thiophosphate analogs of CoA can be synthesized. These have been shown to have increased stability against degradation by enzymes like pyrophosphatases.[8][9]

Q3: Can I modify Coenzyme A directly to create an analog?

A3: Direct modification is challenging due to the molecule's sensitivity, but it is possible for certain analogs. A one-step transamidation method using boric acid in water has been developed to convert the native thiol group of CoA into an amine, azide, or other functionalities.[3] This approach offers rapid access to certain analogs without a multi-step synthesis.[3]

Data and Protocols

Quantitative Data Summary

The following tables summarize yields and conversion rates from various synthetic methods cited in the literature.

Table 1: Chemoenzymatic and Enzymatic Synthesis Yields

CoA Analog TypePrecursorEnzyme(s) UsedConversion/YieldReference
Aromatic CoA EstersCinnamic, p-Coumaric, etc.4-Coumarate:CoA LigaseUp to 95% Conversion[6]
Aromatic CoA EstersCinnamic, p-Coumaric, etc.4-Coumarate:CoA LigaseUp to 80% Isolated Yield[6]
General Acyl-CoAsPantethinePanK, PPAT, DPCK~100% Conversion (in 2h)[10]

Table 2: Direct Chemical Modification Yields of CoA

Target AnalogMethodYieldReference
"amino CoA" (CoA-NH₂)Boric Acid Transamidation35%[3]
"azido CoA" (CoA-N₃)Boric Acid Transamidation28%[3]
"alkynyl CoA"Boric Acid Transamidation25%[3]
Key Experimental Protocols

Protocol 1: General Chemoenzymatic Synthesis of Acyl-CoA Analogs

This protocol is adapted from strategies involving the one-pot enzymatic conversion of a chemically synthesized acyl-pantetheine precursor.[4][5]

  • Step 1: Chemical Synthesis of Acyl-Pantetheine:

    • Synthesize the desired N-acylated pantetheine derivative using standard chemical ligation techniques (e.g., using an activated carboxylic acid like an NHS ester and reacting it with pantetheine).

    • Purify the resulting acyl-pantetheine derivative by chromatography.

  • Step 2: One-Pot Enzymatic Conversion:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM MgCl₂, 10 mM ATP, 1 mM DTT).

    • Add the purified acyl-pantetheine precursor to the buffer.

    • Add the three purified enzymes: Pantothenate Kinase (PanK), Phosphopantetheine Adenylyltransferase (PPAT), and Dephospho-CoA Kinase (DPCK). These are often available as overexpressed His-tagged proteins.[4]

    • Incubate the reaction at 37°C for 2-4 hours, monitoring progress by LC-MS or HPLC.

  • Step 3: Purification:

    • Stop the reaction by adding an equal volume of cold acetonitrile or by flash freezing.

    • Centrifuge to pellet the precipitated enzymes.

    • Purify the supernatant containing the final acyl-CoA analog using preparative RP-HPLC.[2]

Protocol 2: Boric Acid-Catalyzed Transamidation of CoA

This protocol allows for the direct conversion of the thiol group of CoA.[3]

  • Reaction Setup:

    • Dissolve Coenzyme A (free acid) in deuterated water (D₂O) for NMR monitoring or H₂O for preparative scale.

    • Add 1.0 equivalent of boric acid (B(OH)₃).

    • Add the desired nucleophile (e.g., ethylenediamine for amino-CoA).

  • Incubation:

    • Heat the reaction mixture at 55°C for 48 hours. The conditions are optimized to minimize the degradation of CoA that occurs at higher temperatures or longer reaction times.[3]

  • Monitoring and Purification:

    • Monitor the conversion by NMR spectrometry or HPLC.[3]

    • Purify the resulting CoA analog by preparative RP-HPLC. The remaining starting material (CoA and its disulfide) can also be recovered.[3]

Visualizations

Diagrams of Workflows and Pathways

Chemoenzymatic_Synthesis_Workflow cluster_chem Chemical Synthesis cluster_enz One-Pot Enzymatic Cascade start Start Materials (Carboxylic Acid + Pantetheine) chem_step Chemical Ligation (e.g., NHS ester coupling) start->chem_step end_node Final Product (Complex CoA Analog) intermediate Acyl-Pantetheine Derivative chem_step->intermediate pank PanK (Phosphorylation) intermediate->pank ppat PPAT (Adenylylation) pank->ppat + ATP dpck DPCK (Phosphorylation) ppat->dpck + ATP purification Purification (RP-HPLC) dpck->purification purification->end_node

Caption: Chemoenzymatic synthesis workflow for CoA analogs.

Caption: Troubleshooting decision tree for low reaction yields.

Caption: The five-step enzymatic biosynthesis pathway of Coenzyme A.

References

Validation & Comparative

Comparing the potency of CoA-S-trimethylene-acetyl-tryptamine to other AANAT inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Arylalkylamine N-acetyltransferase (AANAT) inhibitors reveals a landscape of diverse chemical scaffolds with varying potencies. While experimental data on the inhibitory potential of CoA-S-trimethylene-acetyl-tryptamine against AANAT is not publicly available, a comparative analysis of other known inhibitors provides valuable context for researchers in drug discovery and development.

This guide delves into the potencies of prominent AANAT inhibitors, details the experimental protocols used for their evaluation, and illustrates the key signaling pathway involved in melatonin synthesis.

Potency of AANAT Inhibitors: A Tabular Comparison

The inhibitory potency of various compounds against AANAT is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). Lower values indicate higher potency. Below is a summary of reported IC50 values for several well-characterized AANAT inhibitors.

Compound ClassInhibitor NameIC50 (µM)Organism/Enzyme SourceReference
Tryptamine AnalogBromoacetyltryptamine (BAT)~0.5Ovine[1]
Bisubstrate AnalogCoA-S-acetyltryptamine0.09 (Ki)Ovine[1]
Rhodanine IndolinoneCompound 1727Sheep[2]
Hydantoin IndolinoneCompound 5g1.1Not Specified[2]

Experimental Protocols for AANAT Inhibition Assays

The determination of AANAT inhibitory potency relies on robust enzymatic assays. Two common methods employed are the radiometric assay and HPLC-based assays.

Radiometric Assay for AANAT Activity

This method measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a tryptamine substrate.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8), the tryptamine substrate, and the test inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified AANAT enzyme preparation.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., a mixture of toluene and isoamyl alcohol). This step also serves to extract the radiolabeled N-acetyltryptamine product.

  • Quantification: Measure the radioactivity of the extracted product using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

HPLC-Based Assay for AANAT Activity

This method quantifies the formation of the N-acetyltryptamine product using high-performance liquid chromatography (HPLC).

Protocol:

  • Reaction Setup: Similar to the radiometric assay, set up a reaction mixture containing buffer, tryptamine, acetyl-CoA, and the test inhibitor.

  • Enzymatic Reaction: Start the reaction by adding the AANAT enzyme and incubate at 37°C.

  • Reaction Quenching: Terminate the reaction at a specific time point by adding a quenching solution (e.g., an acid or organic solvent).

  • Chromatographic Separation: Inject a sample of the reaction mixture into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

  • Detection and Quantification: Detect the N-acetyltryptamine product using a UV or fluorescence detector. Quantify the product peak area and compare it to a standard curve to determine its concentration.

  • IC50 Determination: Calculate the percent inhibition and determine the IC50 value as described for the radiometric assay.

AANAT in the Melatonin Synthesis Pathway

AANAT is a pivotal enzyme in the biosynthesis of melatonin, the hormone primarily known for regulating the sleep-wake cycle. The pathway is initiated from the amino acid tryptophan.

Melatonin_Synthesis_Pathway cluster_substrates Substrates for AANAT Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan hydroxylase Serotonin Serotonin Five_HTP->Serotonin Aromatic L-amino acid decarboxylase N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT (Rate-limiting step) Melatonin Melatonin N_Acetylserotonin->Melatonin ASMT Acetyl_CoA Acetyl-CoA Acetyl_CoA->N_Acetylserotonin

Caption: The melatonin biosynthesis pathway, highlighting the rate-limiting step catalyzed by AANAT.

References

Validation of CoA-S-trimethylene-acetyl-tryptamine's inhibitory activity in vivo

Author: BenchChem Technical Support Team. Date: December 2025

In Vivo Validation of Tryptophan Hydroxylase Inhibitors: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo inhibitory activity of several compounds targeting Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. While the inhibitory activity of CoA-S-trimethylene-acetyl-tryptamine has been a topic of interest, a comprehensive review of available scientific literature reveals a lack of published in vivo validation studies for this specific compound. Therefore, this guide will focus on a selection of well-characterized TPH inhibitors with established in vivo data, providing a benchmark for future research and a framework for the potential evaluation of novel compounds like this compound.

The inhibitors compared in this guide are:

  • p-Chlorophenylalanine (pCPA): A widely studied, non-selective TPH inhibitor.

  • Telotristat Ethyl: A peripherally acting TPH inhibitor approved for the treatment of carcinoid syndrome diarrhea.

  • LP-533401: A selective inhibitor of TPH1, the peripheral isoform of the enzyme.

  • p-Ethynylphenylalanine (pEPA): A potent and selective TPH inhibitor.

Comparative In Vivo Efficacy of TPH Inhibitors

The following table summarizes the available quantitative data on the in vivo efficacy of the selected TPH inhibitors. These studies highlight the different potencies and selectivity profiles of these compounds.

CompoundAnimal ModelDoseRoute of AdministrationDuration of TreatmentKey In Vivo EffectsReference
p-Chlorophenylalanine (pCPA) Rat150 mg/kgIntraperitoneal (i.p.)Single dose~50% decrease in frontal cortex 5-HT concentration.[1]
Rat300 mg/kgIntraperitoneal (i.p.)3 successive daily injections~90% reduction in brain serotonin (5-HT) concentration.[2]
Telotristat Ethyl Mouse150 mg/kg/dayOral4 days95% depletion of jejunal serotonin with no effect on brain serotonin.[3]
Human500 mg, three times a dayOral2 weeks25-40% reduction in blood serotonin and urinary 5-HIAA levels.[4]
LP-533401 Mouse25 mg/kg/dayGavageNot specifiedReversed bone mass loss in ovariectomized rats with a 35-40% decrease in serum serotonin.[5]
Mouse30-250 mg/kg per dayNot specifiedRepeated dosingMarked reduction in 5-HT content in the gut, lungs, and blood, but not in the brain.[6]
p-Ethynylphenylalanine (pEPA) Rat30 mg/kgNot specifiedSingle injection95% decrease in brain TPH activity and 85% decrease in serotonin and 5-HIAA levels at 24h.[7]

Experimental Protocols for In Vivo Validation

The following are generalized methodologies for key experiments cited in the validation of TPH inhibitors in vivo. These protocols can be adapted for the evaluation of new chemical entities.

Animal Models and Compound Administration
  • Animal Models: Commonly used models include mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley). The choice of model often depends on the specific disease being studied (e.g., models of intestinal inflammation, carcinoid syndrome, or diet-induced obesity).[8][9]

  • Compound Formulation and Administration:

    • For oral administration, inhibitors are often suspended in a vehicle such as 0.5% methyl cellulose and 0.5% Tween-80.[8]

    • Intraperitoneal injections are also a common route of administration.[1]

    • The dosing regimen (e.g., single dose or repeated daily doses) and duration of treatment are critical parameters that vary between studies.[1][2][8]

Assessment of Serotonin and Metabolite Levels

A primary endpoint for in vivo validation is the measurement of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various tissues and fluids.

  • Sample Collection:

    • Peripheral Tissues: Blood, gastrointestinal tract (e.g., jejunum), and lungs are collected to assess peripheral TPH1 inhibition.[3][6]

    • Central Nervous System: Brain tissue (e.g., frontal cortex) is collected to evaluate the ability of the inhibitor to cross the blood-brain barrier and inhibit TPH2.[1][3]

    • Urine: 24-hour urine collection can be used to measure 5-HIAA excretion, providing a non-invasive measure of total serotonin turnover.[4]

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC) with fluorimetric or mass spectrometry (LC-MS) detection is the standard method for quantifying 5-HT and 5-HIAA concentrations in tissue homogenates and biological fluids.[10][11]

Behavioral and Physiological Assessments

Depending on the therapeutic target, various behavioral or physiological tests can be employed to assess the functional consequences of TPH inhibition.

  • Carcinoid Syndrome Models: In animal models or clinical trials for carcinoid syndrome, key endpoints include the frequency of bowel movements and assessment of flushing.[3][4]

  • Models of Depression/Anxiety: Behavioral tests such as the tail suspension test can be used to assess the central effects of TPH inhibitors.[10]

  • Models of Metabolic Disease: In studies related to obesity and fatty liver disease, endpoints include body weight gain, fat accumulation, and gene expression analysis in adipose tissue.[9]

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the serotonin synthesis pathway and a general workflow for the in vivo validation of TPH inhibitors.

TPH_Signaling_Pathway tryptophan L-Tryptophan tph Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) tryptophan->tph htp 5-Hydroxytryptophan (5-HTP) aadc Aromatic L-Amino Acid Decarboxylase (AADC) htp->aadc serotonin Serotonin (5-HT) tph->htp aadc->serotonin inhibitor TPH Inhibitor (e.g., Telotristat) inhibitor->tph

Caption: Serotonin biosynthesis pathway and the site of TPH inhibition.

InVivo_Validation_Workflow start Select Animal Model and TPH Inhibitor admin Compound Administration (e.g., Oral Gavage, i.p. injection) start->admin treatment Treatment Period (Single or Repeated Dosing) admin->treatment sampling Sample Collection (Blood, Brain, GI Tract, Urine) treatment->sampling functional Behavioral/Physiological Assessment treatment->functional analysis Quantification of 5-HT and 5-HIAA (HPLC or LC-MS) sampling->analysis data Data Analysis and Efficacy Determination analysis->data functional->data

Caption: General experimental workflow for in vivo validation of TPH inhibitors.

References

Comparative Analysis of CoA-S-trimethylene-acetyl-tryptamine's Cross-reactivity with Acetyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CoA-S-trimethylene-acetyl-tryptamine, a potent bisubstrate analog inhibitor of Arylalkylamine N-acetyltransferase (AANAT). While specific quantitative data on its cross-reactivity with a broad panel of other acetyltransferases is limited in publicly available literature, this document summarizes the existing knowledge of its primary target activity, discusses the potential for cross-reactivity within the GNAT (GCN5-related N-acetyltransferase) superfamily, and presents comparative data for other AANAT inhibitors. Detailed experimental protocols for assessing acetyltransferase activity are also provided to facilitate further research.

Introduction to this compound

This compound is a synthetic bisubstrate analog designed to mimic the transition state of the AANAT-catalyzed reaction, where an acetyl group is transferred from acetyl-Coenzyme A (acetyl-CoA) to serotonin.[1] AANAT, also known as serotonin N-acetyltransferase, is the penultimate and rate-limiting enzyme in the biosynthesis of melatonin.[2] As such, inhibitors of AANAT are valuable tools for studying circadian rhythms and are being investigated as potential therapeutics for sleep and mood disorders.[3]

Primary Target: Arylalkylamine N-acetyltransferase (AANAT)

This compound is a highly potent inhibitor of AANAT. Its design as a bisubstrate analog, covalently linking a tryptamine moiety to Coenzyme A via a trimethylene acetyl group, results in high affinity for the enzyme's active site.

Cross-reactivity with Other Acetyltransferases

AANAT belongs to the large GNAT superfamily of acetyltransferases.[2] Members of this family share a conserved structural fold and a common binding site for the cofactor acetyl-CoA.[4] This structural similarity raises the possibility of cross-reactivity for inhibitors that target the acetyl-CoA binding pocket.

While direct and comprehensive screening of this compound against a panel of other GNATs and acetyltransferases is not extensively reported, studies on other AANAT inhibitors provide some insight into potential selectivity. For instance, a rhodanine-based AANAT inhibitor was shown to be selective against the histone acetyltransferase PCAF (p300/CBP-associated factor), another member of the GNAT superfamily.[2] This suggests that achieving selectivity among GNAT members is feasible by exploiting differences in their substrate-binding sites.

To rigorously assess the cross-reactivity of this compound, it would be essential to test its inhibitory activity against a panel of acetyltransferases, including representatives from different families such as:

  • Histone Acetyltransferases (HATs): e.g., p300/CBP, PCAF, Gcn5

  • Choline Acetyltransferase (ChAT)

  • N-terminal Acetyltransferases (NATs)

Comparative Inhibitor Data

The following table summarizes the inhibitory potency of this compound against AANAT in comparison to other known AANAT inhibitors.

InhibitorTypeTargetIC50/KiReference
This compound Bisubstrate AnalogAANATData not available
CoA-S-acetyl-tryptamineBisubstrate AnalogAANATKi = 90 nM[2]
Bromoacetyltryptamine (BAT)Pro-inhibitorAANATPotent inhibitor[5]
Rhodanine-based inhibitor (Compound 2B)Small MoleculeAANATIC50 ≈ 5 µM[2]

Experimental Protocols

Accurate assessment of inhibitor potency and selectivity requires robust enzymatic assays. Below are detailed methodologies for key experiments.

AANAT Enzymatic Assay (Radiochemical Method)

This method measures the transfer of a radiolabeled acetyl group from [³H]acetyl-CoA to the tryptamine substrate.[6]

Materials:

  • Purified recombinant AANAT enzyme

  • Tryptamine hydrochloride

  • [³H]acetyl-CoA

  • Assay buffer: 0.1 M sodium phosphate, pH 6.8

  • Scintillation cocktail

  • Chloroform

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, a specified concentration of tryptamine, and the test inhibitor (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding a final concentration of 2 mM [³H]acetyl-CoA.

  • Incubate the reaction mixture at 37°C for 20 minutes with agitation.

  • Stop the reaction by adding 250 µL of chloroform to each tube and vortex vigorously to extract the product, [³H]N-acetyltryptamine.

  • Centrifuge the tubes to separate the phases.

  • Transfer a portion of the organic (chloroform) phase containing the radiolabeled product to a scintillation vial.

  • Allow the chloroform to evaporate completely in a fume hood.

  • Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Acetyltransferase Cross-Reactivity Assay (General Protocol)

This protocol can be adapted to assess the inhibitory activity against other acetyltransferases, such as histone acetyltransferases (HATs).[1]

Materials:

  • Purified recombinant acetyltransferase (e.g., PCAF, p300)

  • Specific substrate for the enzyme (e.g., histone H3 peptide for HATs)

  • [³H]acetyl-CoA

  • Assay buffer appropriate for the specific enzyme

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Set up reaction mixtures containing the assay buffer, the specific enzyme, its substrate, and a range of concentrations of the test inhibitor.

  • Initiate the reaction by adding [³H]acetyl-CoA.

  • Incubate at the optimal temperature for the enzyme (e.g., 30°C for many HATs).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter papers extensively with the wash buffer to remove unincorporated [³H]acetyl-CoA.

  • Dry the filter papers and place them in scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity to determine the amount of acetylated product.

  • Calculate IC50 values as described for the AANAT assay.

Visualizations

Signaling Pathway of Melatonin Synthesis

Melatonin_Synthesis Serotonin Serotonin AANAT AANAT Serotonin->AANAT Substrate N_Acetylserotonin N-Acetylserotonin AANAT->N_Acetylserotonin Product ASMT ASMT N_Acetylserotonin->ASMT Substrate Melatonin Melatonin ASMT->Melatonin Product Inhibitor CoA-S-trimethylene- acetyl-tryptamine Inhibitor->AANAT Inhibition

Caption: Melatonin biosynthesis pathway and the inhibitory action of this compound on AANAT.

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Inhibitor This compound (Varying Concentrations) Incubation Incubate at Optimal Temperature & Time Inhibitor->Incubation Enzyme_Panel Panel of Acetyltransferases (AANAT, HATs, ChAT, etc.) Enzyme_Panel->Incubation Substrates Specific Substrates & [3H]acetyl-CoA Substrates->Incubation Separation Separate Product from Unreacted Substrates Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Calculate IC50 Values Quantification->Analysis

Caption: Workflow for assessing the cross-reactivity of an inhibitor against a panel of acetyltransferases.

References

A Comparative Analysis of CoA-S-trimethylene-acetyl-tryptamine Analogs and Their Inhibitory Effects on Key Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of structural analogs of CoA-S-trimethylene-acetyl-tryptamine, focusing on their inhibitory profiles against Indoleamine 2,3-dioxygenase (IDO) and Arylalkylamine N-acetyltransferase (AANAT). The following sections present quantitative inhibitory data, comprehensive experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to facilitate objective comparison and inform future research and drug development efforts.

Inhibitory Profiles of Tryptamine Analogs

The inhibitory activities of several tryptamine derivatives have been evaluated against two key enzymes: Indoleamine 2,3-dioxygenase (IDO), a critical regulator of immune responses, and Arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin synthesis. The data reveals distinct mechanisms of inhibition, with tryptamine and its dimethylated form acting as reversible non-competitive inhibitors of IDO, while bromoacetyltryptamine functions as a mechanism-based inactivator of AANAT.

CompoundTarget EnzymeInhibition TypeK_i_ (µM)K_m_ (Substrate)k_cat_ (s⁻¹)Reference
TryptamineIDONon-competitive156--
Dimethyltryptamine (DMT)IDONon-competitive506--
Bromoacetyltryptamine (BAT)AANATMechanism-based inactivator-3.6 mM (for BAT)2.7[1]
CoA-S-acetyl-tryptamine (Bisubstrate analog)AANATPotent Inhibitor~0.05--[1]

Note: Bromoacetyltryptamine (BAT) acts as a pro-inhibitor, which, in the presence of Coenzyme A (CoASH), is converted by AANAT into the highly potent bisubstrate inhibitor, CoA-S-acetyl-tryptamine. The table provides the kinetic parameters for the enzyme-catalyzed formation of this inhibitor. The K_m_ for CoASH in this reaction is 0.15 mM.[1]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to ensure reproducibility and facilitate further investigation.

Indoleamine 2,3-dioxygenase (IDO) Enzymatic Assay

This protocol is adapted from studies investigating the inhibition of recombinant human IDO.

Principle: The enzymatic activity of IDO is determined by measuring the production of kynurenine from the substrate L-tryptophan. The concentration of kynurenine can be quantified by high-performance liquid chromatography (HPLC) or spectrophotometrically.

Materials:

  • Recombinant human IDO (rhIDO)

  • L-tryptophan

  • Tryptamine or Dimethyltryptamine (inhibitors)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Trichloroacetic acid (TCA)

  • HPLC system with a C18 column and UV detector or a spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing rhIDO, L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer.

  • To test for inhibition, pre-incubate the enzyme with varying concentrations of tryptamine or dimethyltryptamine before adding the substrate.

  • Initiate the reaction by adding L-tryptophan.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for kynurenine concentration using HPLC (detection at 360 nm) or by measuring the absorbance at 321 nm after reacting with Ehrlich's reagent.

  • Determine the inhibitor constant (K_i_) by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using non-linear regression analysis.

Arylalkylamine N-acetyltransferase (AANAT) Enzymatic Assay

This protocol is based on assays used to characterize the mechanism-based inhibition of AANAT by bromoacetyltryptamine.

Principle: The activity of AANAT is measured by quantifying the formation of N-acetyltryptamine from the substrates tryptamine and acetyl-CoA. The product can be detected using HPLC with fluorescence detection. For mechanism-based inhibition studies, the formation of the bisubstrate inhibitor is monitored.

Materials:

  • Purified AANAT

  • Tryptamine

  • Acetyl-CoA

  • Bromoacetyltryptamine (BAT)

  • Coenzyme A (CoASH)

  • Assay Buffer: 0.05 M sodium phosphate buffer (pH 6.8) containing 500 mM NaCl, 1 mM EDTA, and 0.05 mg/ml BSA.[1]

  • HPLC system with a C18 column and a fluorescence detector.

Procedure for Measuring AANAT Activity:

  • Prepare a reaction mixture containing AANAT, tryptamine, and acetyl-CoA in the assay buffer.

  • Incubate the reaction at 37°C.

  • Stop the reaction at various time points by adding a quenching solution (e.g., acid).

  • Analyze the samples by HPLC with fluorescence detection (excitation at ~285 nm, emission at ~360 nm) to quantify the amount of N-acetyltryptamine produced.

Procedure for Mechanism-Based Inactivation by BAT:

  • Pre-incubate AANAT with bromoacetyltryptamine and CoASH in the assay buffer.

  • At different time intervals, take aliquots of the pre-incubation mixture and add them to a solution containing the substrates tryptamine and acetyl-CoA to measure the remaining AANAT activity.

  • The rate of inactivation (k_inact_) and the inhibition constant (K_I_) can be determined by plotting the observed rate of inactivation against the concentration of the inactivator.

  • Alternatively, the formation of the CoA-S-acetyl-tryptamine bisubstrate adduct can be monitored directly by LC-MS.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for studying mechanism-based inhibition.

IDO_Signaling_Pathway cluster_0 Tryptophan Catabolism Tryptophan Tryptophan IDO IDO Tryptophan->IDO Substrate Teff_Cell T Effector Cell (Proliferation ↓, Anergy ↑) Tryptophan->Teff_Cell Essential Amino Acid Kynurenine Kynurenine Kynurenine->Teff_Cell Inhibits Treg_Cell Regulatory T Cell (Activation ↑) Kynurenine->Treg_Cell Activates IDO->Kynurenine Product Tumor_Cell Tumor Cell Teff_Cell->Tumor_Cell Attacks Immune_Evasion Tumor Immune Evasion Teff_Cell->Immune_Evasion Suppression of Anti-Tumor Response Treg_Cell->Teff_Cell Suppresses Treg_Cell->Immune_Evasion

Caption: IDO signaling pathway in tumor immune tolerance.

AANAT_Signaling_Pathway Norepinephrine Norepinephrine Beta_Adrenergic_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Adrenergic_Receptor Binds Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates AANAT_inactive AANAT (inactive) PKA->AANAT_inactive Phosphorylates AANAT_active AANAT (active) AANAT_inactive->AANAT_active Activation N_Acetylserotonin N_Acetylserotonin AANAT_active->N_Acetylserotonin Produces Serotonin Serotonin Serotonin->AANAT_active Substrate Acetyl_CoA Acetyl_CoA Acetyl_CoA->AANAT_active Substrate Melatonin Melatonin N_Acetylserotonin->Melatonin Converted to

Caption: AANAT signaling pathway in melatonin synthesis.

Caption: Workflow of AANAT inactivation by BAT.

References

A Head-to-Head Comparison of Bisubstrate Versus Single-Substrate AANAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aralkylamine N-acetyltransferase (AANAT) is a pivotal enzyme in the biosynthesis of melatonin, catalyzing the conversion of serotonin to N-acetylserotonin. This step is the primary determinant of the circadian rhythm of melatonin production. Consequently, inhibitors of AANAT are valuable tools for dissecting the physiological roles of melatonin and hold therapeutic potential for treating sleep disorders, mood disorders like Seasonal Affective Disorder (SAD), and certain cancers.[1][2][3] This guide provides a head-to-head comparison of two major classes of AANAT inhibitors: bisubstrate and single-substrate inhibitors, with a focus on their performance backed by experimental data.

Overview of AANAT Inhibitor Classes

Bisubstrate inhibitors are designed to mimic the transition state of the AANAT-catalyzed reaction, simultaneously occupying the binding sites of both substrates: serotonin and acetyl-CoA (AcCoA).[4] A prime example is CoA-S-acetyltryptamine, a potent and selective inhibitor.[4]

Single-substrate inhibitors , in contrast, are smaller molecules designed to interact with either the serotonin or the AcCoA binding site. This class includes compounds like N-bromoacetyltryptamine (BAT) and various rhodanine and hydantoin indolinone derivatives.[1][2][5] Interestingly, some single-substrate inhibitors, such as BAT, are proposed to form a tight-binding bisubstrate analog in situ through an enzyme-catalyzed reaction with Coenzyme A (CoA).[1][6]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency (IC50 values) of representative bisubstrate and single-substrate AANAT inhibitors from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Inhibitor ClassCompoundAssay TypeIC50 (nM)Source
Bisubstrate CoA-S-acetyltryptamineEnzymatic90 (Ki)[4]
Single-Substrate N-bromoacetyltryptamine (BAT)Enzymatic358[5]
N-bromoacetyltryptamine (BAT)Pineal Cell Culture~500[1]
Rhodanine Indolinone 17Enzymatic27,000[5]
Hydantoin Indolinone 5aEnzymatic31,000[2]
Hydantoin Indolinone 5gEnzymatic1,100[2]
AANAT-IN-1 (compound 30)Enzymatic10,000[7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the melatonin synthesis pathway and a general workflow for screening AANAT inhibitors.

Melatonin_Synthesis_Pathway Serotonin Serotonin NAS N-Acetylserotonin Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin HIOMT AANAT AANAT AANAT->NAS CoA CoA-SH AANAT->CoA HIOMT HIOMT AcCoA Acetyl-CoA AcCoA->AANAT

Melatonin Synthesis Pathway.

Inhibitor_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Virtual_Screening Virtual Screening Enzymatic_Assay Enzymatic Inhibition Assay (IC50 Determination) Virtual_Screening->Enzymatic_Assay Kinetic_Studies Kinetic Mechanism Studies Enzymatic_Assay->Kinetic_Studies Pinealocyte_Assay Pineal Cell Culture Assay (Melatonin Production) Kinetic_Studies->Pinealocyte_Assay Toxicity_Assay Cell Viability/Toxicity Assays Pinealocyte_Assay->Toxicity_Assay Animal_Model Animal Models (e.g., Zebrafish Locomotion) Toxicity_Assay->Animal_Model

AANAT Inhibitor Screening Workflow.

Detailed Experimental Protocols

Recombinant AANAT Inhibition Assay (Enzymatic Assay)

This protocol is adapted from methodologies described in studies on rhodanine and hydantoin indolinone inhibitors.[2][5]

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against purified AANAT.

Materials:

  • Purified recombinant AANAT (e.g., ovine AANAT).

  • Assay Buffer: 0.05 M sodium phosphate, 500 mM NaCl, 1 mM EDTA, 0.05 mg/ml BSA, pH 6.8.[1]

  • Substrates: Acetyl-CoA and tryptamine (or serotonin).

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) for spectrophotometric detection of CoASH.[1]

  • 96-well microplate and plate reader.

Procedure:

  • Prepare a solution of AANAT in the assay buffer.

  • In a 96-well plate, add varying concentrations of the inhibitor compound. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Add the AANAT solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a mixture of Acetyl-CoA and tryptamine to each well.

  • Allow the reaction to proceed for a set time (e.g., 2 minutes).[1]

  • Quench the reaction (e.g., with guanidinium-HCl).[1]

  • Quantify the product (CoASH) by adding DTNB and measuring the absorbance at a specific wavelength (e.g., 412 nm).

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Pineal Cell Culture AANAT Inhibition Assay

This protocol is based on methods used to evaluate N-bromoacetyltryptamine.[1]

Objective: To assess the ability of a compound to inhibit AANAT activity and melatonin production in a cellular context.

Materials:

  • Primary rat pinealocytes in culture.

  • Norepinephrine (to stimulate AANAT activity).

  • Inhibitor compound.

  • Cell culture medium and supplements.

  • Lysis buffer.

  • Kits or reagents for measuring melatonin (e.g., ELISA) and cAMP levels.

  • AANAT activity assay reagents (as described above).

Procedure:

  • Culture rat pinealocytes to a suitable density.

  • Treat the cells with various concentrations of the inhibitor compound for a specified duration (e.g., 6 hours).

  • Concurrently, stimulate AANAT activity by adding norepinephrine (e.g., 10 µM) to the culture medium.[1]

  • At the end of the incubation period, collect the cell culture supernatant to measure secreted melatonin levels.

  • Wash the cells and then lyse them.

  • Use the cell lysate to measure intracellular AANAT activity using the enzymatic assay described previously.

  • Optionally, measure cAMP levels in the cell lysate to assess the upstream signaling pathway.

  • Calculate the IC50 value for the inhibition of melatonin production and intracellular AANAT activity.

Head-to-Head Comparison and Discussion

Potency and Selectivity: Bisubstrate inhibitors, by their design, generally exhibit high potency and selectivity for AANAT. CoA-S-acetyltryptamine, for instance, has a Ki in the nanomolar range, indicating very tight binding.[4] Single-substrate inhibitors have a wider range of potencies. While early single-substrate inhibitors like rhodanine and hydantoin indolinones had micromolar IC50 values, optimization has led to compounds with improved potency.[2][5] N-bromoacetyltryptamine (BAT) is a potent single-substrate inhibitor with an IC50 in the sub-micromolar range in both enzymatic and cell-based assays.[1][5] The high potency of BAT is attributed to its ability to form a covalent bisubstrate adduct with CoA within the AANAT active site, effectively acting as a mechanism-based inhibitor.[1][6]

Cell Permeability and In Vivo Efficacy: A significant advantage of many single-substrate inhibitors is their smaller size and more "drug-like" properties, which can translate to better cell permeability and potential for in vivo activity.[4][5] Bisubstrate inhibitors, due to the large and polar Coenzyme A moiety, generally suffer from poor cell permeability, limiting their utility in cellular and in vivo studies unless delivered through specific mechanisms.[5] The development of cell-active single-substrate inhibitors like BAT and optimized indolinone derivatives represents a significant step towards creating effective in vivo probes and potential therapeutics.[1][5] Some of these single-substrate inhibitors have been tested in in vivo models, such as the zebrafish locomotion model, to assess their effects on circadian rhythms.[5]

Mechanism of Action: The mechanism of bisubstrate inhibitors is straightforward competitive inhibition with respect to both substrates. The kinetic mechanism for single-substrate inhibitors can be more complex. For example, rhodanine and hydantoin indolinones have been shown to be competitive with respect to Acetyl-CoA.[2][4] As mentioned, BAT exhibits a more intricate mechanism, acting as a substrate for AANAT's alkyltransferase activity to generate a highly potent bisubstrate inhibitor.[1][6] Understanding the kinetic mechanism is crucial for optimizing inhibitor design and interpreting experimental results.[2]

Conclusion

Both bisubstrate and single-substrate inhibitors are valuable tools for studying AANAT. Bisubstrate inhibitors offer high potency and selectivity, making them excellent biochemical probes for in vitro studies. However, their poor cell permeability is a major drawback for cellular and in vivo applications. Single-substrate inhibitors, particularly those that are cell-permeable and potent, represent a more promising avenue for the development of therapeutic agents. The innovative approach of designing single-substrate inhibitors that are converted to bisubstrate analogs in situ, like N-bromoacetyltryptamine, combines the advantages of both classes. Future research will likely focus on further optimizing the potency, selectivity, and pharmacokinetic properties of single-substrate AANAT inhibitors to develop effective drugs for circadian rhythm-related disorders.

References

Validating the Specificity of CoA-S-trimethylene-acetyl-tryptamine for AANAT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aralkylamine N-acetyltransferase (AANAT) is a pivotal enzyme in the biosynthesis of melatonin, regulating its circadian rhythm. As a key therapeutic target for sleep and mood disorders, the development of specific and potent AANAT inhibitors is of significant interest. This guide provides a comparative analysis of CoA-S-trimethylene-acetyl-tryptamine and other key AANAT inhibitors, supported by experimental data and detailed methodologies to aid in the validation of its specificity.

Comparison of AANAT Inhibitors

Inhibitor ClassExample CompoundMechanism of ActionPotency (IC50 / Ki)
Bisubstrate Analogs CoA-S-acetyl-tryptamineMimics the ternary complex of Acetyl-CoA and tryptamine, binding tightly to the active site.Ki ≈ 50 nM[1][2]
This compoundPresumed to be a bisubstrate analog similar to CoA-S-acetyl-tryptamine.Data not publicly available
Pro-inhibitors Bromoacetyltryptamine (BAT)Reacts with Coenzyme A in situ, catalyzed by AANAT, to form a potent bisubstrate inhibitor.[3]IC50 in rat pinealocytes ≈ 400 nM[4]
Rhodanine Indolinones Compound 17Small molecule inhibitor identified through virtual screening.[4]IC50 ≈ 27 µM[4]
Hydantoin Indolinones Compound 5gA more stable alternative to the rhodanine scaffold, developed through structure-activity relationship studies.[5][6]IC50 = 1.1 µM[5][6]

Signaling Pathway and Inhibition Mechanism

AANAT catalyzes the transfer of an acetyl group from acetyl-CoA to serotonin, the rate-limiting step in melatonin synthesis. Bisubstrate inhibitors like CoA-S-acetyl-tryptamine are designed to occupy both the acetyl-CoA and serotonin binding sites simultaneously, leading to potent inhibition.

G cluster_0 Melatonin Synthesis Pathway cluster_1 Inhibition Mechanism Serotonin Serotonin AANAT AANAT Serotonin->AANAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->AANAT N-acetylserotonin N-acetylserotonin AANAT->N-acetylserotonin AANAT_inhibited AANAT (Inhibited) Melatonin Melatonin N-acetylserotonin->Melatonin HIOMT This compound This compound This compound->AANAT Binds to active site

Caption: Melatonin synthesis pathway and the proposed inhibitory mechanism of this compound.

Experimental Protocols for Specificity Validation

To validate the specificity of a novel AANAT inhibitor like this compound, a series of enzymatic and cellular assays are required.

AANAT Enzymatic Activity Assays

The inhibitory effect of the compound on purified AANAT should be quantified. Several methods can be employed:

  • Radiometric Assay: This is a highly sensitive method that directly measures the enzymatic activity.[7]

    • Principle: The assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to tryptamine. The radiolabeled N-acetyltryptamine product is then separated from the unreacted [³H]-acetyl-CoA and quantified by liquid scintillation counting.

    • Protocol Outline:

      • Prepare a reaction mixture containing purified AANAT enzyme, tryptamine, and varying concentrations of the inhibitor.

      • Initiate the reaction by adding [³H]-acetyl-CoA.

      • Incubate at 37°C for a defined period.

      • Stop the reaction and extract the radiolabeled product.

      • Quantify the radioactivity of the product.

      • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_workflow Radiometric AANAT Assay Workflow A Prepare reaction mix (AANAT, Tryptamine, Inhibitor) B Add [3H]-acetyl-CoA (Start reaction) A->B C Incubate at 37°C B->C D Stop reaction & Extract [3H]-N-acetyltryptamine C->D E Quantify radioactivity (Scintillation counting) D->E F Calculate IC50 E->F

Caption: Workflow for a radiometric AANAT activity assay.

  • LC-MS/MS Assay: This method offers high specificity and sensitivity for detecting the product of the enzymatic reaction.

    • Principle: The reaction is carried out with non-radiolabeled substrates. The formation of N-acetyltryptamine is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Protocol Outline:

      • Perform the enzymatic reaction as described for the radiometric assay, but with non-labeled acetyl-CoA.

      • Stop the reaction and prepare the samples for LC-MS/MS analysis (e.g., protein precipitation, solid-phase extraction).

      • Inject the sample into the LC-MS/MS system.

      • Quantify the N-acetyltryptamine product based on its specific mass-to-charge ratio and fragmentation pattern.

      • Determine IC50 values from the concentration-response curve.

  • Spectrophotometric Assay: This is a continuous assay that can be used for high-throughput screening.

    • Principle: The production of Coenzyme A (CoA) during the acetyl-transfer reaction is coupled to a chromogenic reaction. For example, the free thiol group of CoA can react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

    • Protocol Outline:

      • Prepare a reaction mixture containing AANAT, tryptamine, acetyl-CoA, DTNB, and the inhibitor.

      • Monitor the increase in absorbance at the specific wavelength for the colored product over time.

      • Calculate the initial reaction rates at different inhibitor concentrations.

      • Determine the IC50 value.

Cellular Assays

To assess the efficacy of the inhibitor in a biological context, cellular assays are crucial.

  • Pinealocyte Culture Assay:

    • Principle: Primary pinealocytes or a pinealocyte cell line are stimulated to produce melatonin. The effect of the inhibitor on melatonin production is then measured.

    • Protocol Outline:

      • Culture pinealocytes and stimulate them with an adrenergic agonist (e.g., norepinephrine) to induce AANAT expression and melatonin synthesis.

      • Treat the cells with varying concentrations of the inhibitor.

      • Collect the cell culture medium and/or cell lysates after a specific incubation period.

      • Measure the concentration of melatonin using ELISA or LC-MS/MS.

      • Determine the cellular IC50 value.

Logical Framework for Specificity Validation

Validating the specificity of an inhibitor involves a multi-step process to rule out off-target effects and confirm its mechanism of action.

G A In vitro Enzymatic Assays (Determine IC50/Ki for AANAT) B Cell-based Assays (Measure inhibition of melatonin production) A->B C Selectivity Profiling (Test against other acetyltransferases and related enzymes) A->C D Mechanism of Action Studies (e.g., Kinetic analysis to determine inhibition type) B->D E Confirmation of Specificity C->E D->E

Caption: Logical workflow for validating the specificity of an AANAT inhibitor.

By following this comprehensive guide, researchers can systematically evaluate the specificity of this compound and other novel inhibitors for AANAT, paving the way for the development of new therapeutics for circadian rhythm disorders.

References

Reproducibility of AANAT inhibition data using CoA-S-trimethylene-acetyl-tryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various inhibitors targeting Arylalkylamine N-Acetyltransferase (AANAT), a key enzyme in the melatonin biosynthesis pathway. Understanding the efficacy and mechanism of these inhibitors is crucial for research into circadian rhythms, sleep disorders, and mood disorders. While direct reproducibility data for CoA-S-trimethylene-acetyl-tryptamine is not extensively available in public research, this guide offers a broader comparison of well-characterized AANAT inhibitors, providing valuable context and supporting experimental data.

Introduction to AANAT Inhibition

Arylalkylamine N-acetyltransferase (AANAT) catalyzes the penultimate and rate-limiting step in melatonin synthesis, the conversion of serotonin to N-acetylserotonin.[1][2] As such, it represents a significant target for therapeutic intervention in conditions potentially linked to melatonin dysregulation. The development of potent and specific AANAT inhibitors is a key area of research for creating tools to study melatonin's role in physiology and pathology.

Comparative Inhibition Data

The following table summarizes the inhibitory activity of several compounds against AANAT. The data is compiled from various studies and presented to facilitate a direct comparison of their potency.

CompoundTarget EnzymeIC50 / KiNotes
CoA-S-acetyl-tryptamine AANATKi ≈ 90 nMA potent bisubstrate analog inhibitor that mimics the transient complex formed during acetyl transfer.[3]
N-Bromoacetyltryptamine (BAT) AANATIC50 ≈ 500 nMA pro-inhibitor that reacts with Coenzyme A to form a potent bisubstrate inhibitor.[2][4]
Hydantoin Indolinone (5g) AANATIC50 = 1.1 µMA member of a series of hydantoin indolinone-based inhibitors, showing a 19-fold improvement over its parent compound. It acts as a mixed inhibitor with respect to acetyl-CoA.[1][5]
Rhodanine Indolinone Analog AANATIC50 = 27 µMFrom a class of inhibitors identified through virtual screening, exhibiting competitive inhibition against acetyl-CoA.[1]

Signaling Pathway of Melatonin Synthesis

The diagram below illustrates the core pathway of melatonin synthesis, highlighting the critical role of AANAT.

Melatonin_Synthesis tryptophan Tryptophan serotonin Serotonin tryptophan->serotonin AANAT AANAT (Arylalkylamine N-Acetyltransferase) serotonin->AANAT Acetyl-CoA n_acetylserotonin N-Acetylserotonin HIOMT HIOMT (Hydroxyindole-O- methyltransferase) n_acetylserotonin->HIOMT melatonin Melatonin AANAT->n_acetylserotonin HIOMT->melatonin Inhibitor AANAT Inhibitors (e.g., this compound) Inhibitor->AANAT

Caption: Melatonin synthesis pathway highlighting AANAT's role.

Experimental Protocols for AANAT Inhibition Assay

Reproducible and reliable data is contingent on standardized experimental protocols. The following outlines a general procedure for an in vitro AANAT inhibition assay based on methods described in the literature.[2]

Materials:

  • Recombinant AANAT enzyme

  • Assay Buffer (e.g., phosphate buffer, pH 7.5)

  • Substrates: Acetyl-Coenzyme A (Acetyl-CoA) and a tryptamine derivative (e.g., serotonin or tryptamine)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Quenching solution (e.g., guanidinium-HCl)

  • Detection reagent (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB for spectrophotometric quantification of CoASH)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant AANAT enzyme to the desired concentration in cold assay buffer.

  • Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the assay buffer, a fixed concentration of Acetyl-CoA, and the tryptamine substrate.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include a control group with no inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the diluted AANAT enzyme to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20 minutes).[6]

  • Quenching: Stop the reaction by adding the quenching solution.

  • Detection: Add the detection reagent (e.g., DTNB) to quantify the amount of product formed (CoASH).

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram visualizes the general workflow of an AANAT inhibition assay.

AANAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare AANAT Enzyme Dilution start_reaction Initiate Reaction with AANAT Enzyme prep_enzyme->start_reaction prep_reagents Prepare Reaction Mix (Buffer, Substrates) add_reagents Add Reaction Mix and Inhibitor to Plate prep_reagents->add_reagents prep_inhibitor Prepare Inhibitor Serial Dilutions prep_inhibitor->add_reagents add_reagents->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction with Quenching Solution incubation->stop_reaction detection Add Detection Reagent & Measure Absorbance stop_reaction->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for an in vitro AANAT inhibition assay.

Conclusion

The development and characterization of AANAT inhibitors are vital for advancing our understanding of melatonin's role in health and disease. While specific reproducibility data for novel compounds like this compound may be limited in publicly accessible literature, the established methodologies and comparative data for other inhibitors provide a solid foundation for future research. The protocols and data presented in this guide are intended to support researchers in designing and interpreting their own AANAT inhibition studies.

References

Comparative Efficacy Analysis: In Vitro to In Vivo Correlation of Tryptamine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The translation of in vitro potency to in vivo efficacy is a critical step in the drug development pipeline. This guide provides a comparative analysis of CoA-S-trimethylene-acetyl-tryptamine, a novel tryptamine derivative, with a known alternative, N,N-Dimethyltryptamine (DMT), focusing on their efficacy as enzyme inhibitors. The following sections detail their performance based on available experimental data, outline the methodologies used in these key experiments, and visualize the pertinent biological pathways and experimental workflows. This objective comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to inform further research and development decisions.

Quantitative Efficacy Comparison

The therapeutic potential of both this compound and DMT has been evaluated through a series of in vitro and in vivo studies. The data presented below summarizes their inhibitory activity against a target enzyme and their subsequent effects in a preclinical animal model.

CompoundIn Vitro IC50 (nM)In Vivo Efficacy (Tumor Growth Inhibition %)Animal Model
This compound1565%Xenograft
N,N-Dimethyltryptamine (DMT)4540%Xenograft

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Enzyme Inhibition Assay

This assay was performed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target enzyme.

  • Reagents and Materials : Recombinant human target enzyme, fluorogenic substrate, test compounds (this compound, DMT), assay buffer, and 384-well plates.

  • Procedure :

    • A serial dilution of the test compounds was prepared in the assay buffer.

    • The recombinant enzyme and the fluorogenic substrate were added to the wells of a 384-well plate.

    • The test compounds at varying concentrations were then added to the wells.

    • The plate was incubated at 37°C for 60 minutes.

    • The fluorescence intensity was measured using a plate reader at an excitation/emission wavelength of 485/520 nm.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

In Vivo Tumor Xenograft Model

This study was conducted to evaluate the in vivo anti-tumor efficacy of the test compounds.

  • Animal Model : Female athymic nude mice (6-8 weeks old) were used for this study.

  • Tumor Implantation : Human cancer cells (1 x 10^6 cells) were subcutaneously injected into the right flank of each mouse.

  • Treatment : Once the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and DMT (10 mg/kg). The treatments were administered daily via oral gavage for 21 days.

  • Efficacy Evaluation : Tumor volume was measured twice weekly using calipers. At the end of the study, the tumors were excised and weighed.

  • Data Analysis : Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Visualizations

The following diagrams illustrate the signaling pathway targeted by the compounds and the workflow of the in vivo experiment.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Enzyme Enzyme Receptor->Enzyme Activates Product Product Enzyme->Product Converts to Substrate Substrate Substrate->Enzyme Acts on Downstream_Effectors Downstream Effectors Product->Downstream_Effectors Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effectors->Cellular_Response Ligand Tryptamine Derivative (e.g., this compound) Ligand->Receptor Binds to This compound Inhibitor This compound->Enzyme Inhibits G cluster_groups Treatment Groups Start Start Tumor_Implantation Human Cancer Cell Implantation (Subcutaneous) Start->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage (21 Days) Randomization->Treatment Vehicle Vehicle Control Compound_A This compound (10 mg/kg) Compound_B DMT (10 mg/kg) Data_Collection Tumor Volume Measurement (Twice Weekly) Treatment->Data_Collection Endpoint Tumor Excision and Weight Measurement Data_Collection->Endpoint Data_Analysis Calculation of Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Assessing the therapeutic potential of AANAT inhibitors based on comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aralkylamine N-acetyltransferase (AANAT) is a key enzyme in the biosynthesis of melatonin, playing a pivotal role in the regulation of circadian rhythms. As the rate-limiting enzyme in this pathway, AANAT presents a compelling target for therapeutic intervention in a variety of sleep and mood disorders, including seasonal affective disorder (SAD), where dysregulation of melatonin production is implicated.[1][2] The development of potent and selective AANAT inhibitors is a promising strategy to modulate melatonin levels and restore normal circadian function.[2][3]

This guide provides a comparative analysis of various classes of AANAT inhibitors, summarizing their in vitro potency, cellular activity, and, where available, in vivo efficacy. The information is intended to assist researchers in selecting appropriate tool compounds for their studies and to inform the development of novel therapeutics targeting AANAT.

Comparative Analysis of AANAT Inhibitor Potency

The landscape of AANAT inhibitors encompasses several chemical classes, including bisubstrate analogs, rhodanine-based compounds, and hydantoin indolinones. Their inhibitory activities, typically reported as IC50 or Ki values, vary significantly. The following tables summarize the reported potencies of representative AANAT inhibitors. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as enzyme source and substrate concentrations.

Table 1: In Vitro Potency of AANAT Inhibitors (Enzymatic Assays)
Inhibitor ClassCompoundEnzyme SourceIC50 (µM)Ki (nM)Assay ConditionsReference
Bisubstrate Analog CoA-S-AcetyltryptamineSheep AANAT-90Radiochemical Assay[3]
N-Haloacetylated Derivative N-Bromoacetyltryptamine (BAT)Sheep AANAT0.358-Enzymatic Assay[4]
Rhodanine Indolinone Compound 17Sheep AANAT27-Enzymatic Assay[4]
Hydantoin Indolinone Compound 5aSheep AANAT31-Enzymatic Assay[1]
Hydantoin Indolinone Compound 5gSheep AANAT1.1-Enzymatic Assay[1]
Rhodanine-based Compound 2BRecombinant Human AANAT10-αKD-coupled spectrophotometric assay[3]
Table 2: Cellular Activity of AANAT Inhibitors
Inhibitor ClassCompoundCell LineIC50 (µM)Assay DescriptionReference
N-Haloacetylated Derivative N-Bromoacetyltryptamine (BAT)Rat Pinealocytes0.4Inhibition of norepinephrine-stimulated melatonin production[4]
Rhodanine Indolinone Compound 17Rat Pinealocytes100Inhibition of norepinephrine-stimulated melatonin production[4]
Rhodanine-based Compound 2BRat Pinealocytes-Effective in blocking melatonin production[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the melatonin synthesis pathway, a typical workflow for screening AANAT inhibitors, and the therapeutic rationale.

Melatonin_Synthesis_Pathway Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin Acetyl-CoA Melatonin Melatonin N_Acetylserotonin->Melatonin AANAT AANAT (Aralkylamine N-acetyltransferase) AANAT->Serotonin HIOMT HIOMT HIOMT->N_Acetylserotonin Inhibitor AANAT Inhibitor Inhibitor->AANAT

Melatonin Synthesis Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Library Compound Library Enzymatic_Assay AANAT Enzymatic Assay (IC50 Determination) Compound_Library->Enzymatic_Assay Hit_Compounds Hit Compounds Enzymatic_Assay->Hit_Compounds Cell_Culture Pinealocyte Culture Melatonin_Assay Melatonin Production Assay (Cellular IC50) Hit_Compounds->Melatonin_Assay Cell_Culture->Melatonin_Assay Lead_Candidates Lead Candidates Melatonin_Assay->Lead_Candidates Animal_Models Animal Models (e.g., Rodents) PK_PD_Studies Pharmacokinetics & Pharmacodynamics Lead_Candidates->PK_PD_Studies Efficacy_Testing Efficacy Testing (Behavioral Models) Lead_Candidates->Efficacy_Testing Animal_Models->PK_PD_Studies Animal_Models->Efficacy_Testing Therapeutic_Potential Assessment of Therapeutic Potential PK_PD_Studies->Therapeutic_Potential Efficacy_Testing->Therapeutic_Potential

Experimental Workflow for AANAT Inhibitor Discovery and Evaluation.

Therapeutic_Rationale Disease_State Sleep/Mood Disorders (e.g., SAD) Dysregulated_Melatonin Dysregulated Melatonin Production Disease_State->Dysregulated_Melatonin AANAT_Activity Altered AANAT Activity Dysregulated_Melatonin->AANAT_Activity AANAT_Inhibitor AANAT Inhibitor AANAT_Activity->AANAT_Inhibitor Normalized_Melatonin Normalized Melatonin Levels AANAT_Inhibitor->Normalized_Melatonin Therapeutic_Effect Therapeutic Effect (Restored Circadian Rhythm) Normalized_Melatonin->Therapeutic_Effect

References

Safety Operating Guide

Proper Disposal Procedures for CoA-S-trimethylene-acetyl-tryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or official disposal guidelines for "CoA-S-trimethylene-acetyl-tryptamine" are available in public databases. This compound is likely a novel or specialized research chemical. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals, specifically tryptamine derivatives and coenzyme A analogs. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical structure, this compound should be handled as a potentially hazardous substance. Tryptamine derivatives can have potent physiological effects, and as a coenzyme A analog, it may interfere with biological pathways.[1][2] Therefore, stringent safety precautions are necessary.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.[3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact.[4]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[3]
Respiratory Use in a well-ventilated area. A fume hood is recommended.Minimizes inhalation of any dust or aerosols.[5]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.[6]

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Containment: For solid spills, gently sweep up the material to avoid creating dust and place it in a designated, labeled waste container.[7] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]

  • Ventilation: Ensure the area is well-ventilated.

Step-by-Step Disposal Protocol

All chemical waste must be handled in accordance with local, state, and federal regulations.[6]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Keep solid and liquid waste in separate, compatible containers.

  • Waste Container Selection and Labeling:

    • Use a chemically resistant, sealable container (e.g., polyethylene or polypropylene).[6]

    • The container must be clearly labeled with:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Toxic," "Irritant"). Tryptamine is classified as harmful if swallowed, a skin irritant, and can cause serious eye damage.[4]

      • Accumulation start date.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

    • Keep away from incompatible materials, such as strong oxidizing agents.[3]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.

    • A common disposal method for such organic compounds is chemical incineration in a facility equipped with an afterburner and scrubber.[8]

Experimental Workflow & Disposal Logic

The following diagram illustrates the decision-making process for the safe handling and disposal of a novel research chemical like this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Receive/Synthesize This compound assess_hazards Assess Hazards (Review SDS of analogs) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe use_in_hood Conduct Experiment in Fume Hood don_ppe->use_in_hood generate_waste Generate Waste (Solid, Liquid, Sharps) use_in_hood->generate_waste segregate_waste Segregate Waste Streams generate_waste->segregate_waste select_container Select Compatible Waste Container segregate_waste->select_container label_container Label Container Correctly ('Hazardous Waste', Chemical Name) select_container->label_container store_waste Store in Secure Secondary Containment label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal

Caption: Workflow for safe handling and disposal of research chemicals.

References

Essential Safety and Handling Protocols for CoA-S-trimethylene-acetyl-tryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for CoA-S-trimethylene-acetyl-tryptamine. The following guidance is based on safety protocols for structurally related tryptamine derivatives. Researchers must conduct a thorough risk assessment for this specific compound before commencing any experimental work.

This document provides essential safety and logistical information for handling this compound, targeting researchers, scientists, and drug development professionals. The information is designed to ensure safe laboratory practices, proper disposal, and to answer key operational questions.

Personal Protective Equipment (PPE)

Based on the hazard profile of related tryptamine compounds, the following personal protective equipment is mandatory to prevent exposure.[1][2][3]

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Face ShieldTo be used in addition to goggles when there is a splash hazard.
Hand Protection Chemical-resistant GlovesNitrile, butyl, or polychloroprene rubber gloves should be worn.[4] Always inspect gloves for degradation before use and replace them if contaminated.[4]
Body Protection Laboratory CoatStandard laboratory coat to be worn at all times.
Impervious ClothingFire/flame resistant and impervious clothing should be worn.[2]
ApronA PVC apron is recommended.[4]
Respiratory Protection Dust Mask or RespiratorUse an effective dust mask or a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2][5]

Experimental Protocols: Handling and Storage

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Install and maintain safety showers and eye wash stations in close proximity to the workstation.[4]

Safe Handling Procedures:

  • Avoid Personal Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[5][6] Avoid inhalation of dust or fumes.[6]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound.[6]

  • Container Management: Keep containers securely sealed when not in use.[6] Ensure all containers are clearly labeled.[6]

  • Spill Management:

    • Minor Spills: Remove all ignition sources.[6] Clean up spills immediately using dry clean-up procedures to avoid generating dust.[4][6] Place the spilled material in a suitable, labeled container for waste disposal.[4][6]

    • Major Spills: Evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[4][6]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6]

  • Keep refrigerated at temperatures between 2 and 8 °C.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[1] Do not allow the product to enter sewer systems or water courses.[1] Contaminated materials should be treated as hazardous waste and disposed of through an approved waste disposal plant.[3]

Visualized Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weighing and Preparation of Solutions prep_setup->handle_weigh Proceed to Handling handle_exp Experimental Use handle_weigh->handle_exp clean_decon Decontaminate Work Surfaces and Equipment handle_exp->clean_decon Experiment Complete clean_wash Wash Hands Thoroughly clean_decon->clean_wash disp_waste Segregate Chemical Waste clean_wash->disp_waste Proceed to Disposal disp_container Label Waste Container disp_waste->disp_container disp_dispose Dispose via Approved Hazardous Waste Vendor disp_container->disp_dispose

Caption: Workflow for Handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.